1-Chloro-2,5-dimethylhexane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17Cl |
|---|---|
Molecular Weight |
148.67 g/mol |
IUPAC Name |
1-chloro-2,5-dimethylhexane |
InChI |
InChI=1S/C8H17Cl/c1-7(2)4-5-8(3)6-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
FELAINIGXOLUHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)CCl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 1-Chloro-2,5-dimethylhexane from 2,5-dimethylhexanol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-chloro-2,5-dimethylhexane from its corresponding primary alcohol, 2,5-dimethylhexanol. The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, providing versatile intermediates for further functionalization. This document details the prevalent methodologies, focusing on the use of thionyl chloride (SOCl₂), a common and efficient reagent for this purpose. A detailed experimental protocol, quantitative data from analogous transformations, and a visual representation of the experimental workflow are presented to aid researchers in the practical application of this synthesis.
Introduction
The conversion of primary alcohols to alkyl chlorides is a critical process in the synthesis of pharmaceutical intermediates and other fine chemicals. The hydroxyl group of an alcohol is a poor leaving group, necessitating its conversion into a more reactive intermediate.[1] Common reagents for this transformation include thionyl chloride (SOCl₂) and phosphorus halides.[2] The use of thionyl chloride is often preferred due to the clean nature of the reaction, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying product isolation.[3]
For primary alcohols like 2,5-dimethylhexanol, the reaction with thionyl chloride typically proceeds through an Sₙ2 mechanism, resulting in the inversion of stereochemistry if a chiral center is present at the alpha-carbon.[4][5] The addition of a base like pyridine (B92270) can influence the reaction mechanism and is often used to neutralize the HCl generated.[6][7]
Reaction Mechanism and Stoichiometry
The reaction of 2,5-dimethylhexanol with thionyl chloride involves the initial formation of an alkyl chlorosulfite intermediate. This step converts the hydroxyl group into a good leaving group.[7] Subsequently, a chloride ion, either from the thionyl chloride itself or from the decomposition of the intermediate, acts as a nucleophile and attacks the carbon atom bearing the leaving group in an Sₙ2 fashion.[4] This backside attack displaces the chlorosulfite group, which then decomposes into sulfur dioxide and a chloride ion.
The overall balanced chemical equation is:
C₈H₁₈O + SOCl₂ → C₈H₁₇Cl + SO₂ + HCl
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound using thionyl chloride.
4.1 Materials and Equipment
-
2,5-dimethylhexanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser with a gas trap (e.g., a drying tube with CaCl₂ connected to a bubbler with mineral oil or a base trap)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or flash chromatography system
4.2 Procedure
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser connected to a gas trap, dissolve 2,5-dimethylhexanol (1.0 eq) in an anhydrous solvent such as diethyl ether or DCM.[8]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.[8]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Gentle heating may be applied if the reaction is sluggish.[8]
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully and slowly quench the reaction by adding it to a stirred, saturated aqueous solution of NaHCO₃ to neutralize the excess HCl and unreacted thionyl chloride.[8]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with the same organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash with brine.[8]
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
-
Purification: Purify the crude this compound by vacuum distillation or flash column chromatography on silica (B1680970) gel to obtain the final product.[8][9]
Quantitative Data for Analogous Reactions
| Starting Alcohol | Reagent(s) | Solvent | Conditions | Yield (%) | Reference |
| 1-Hexanol | HCl | HMPT | 45 min, steam bath | 76 | [10] |
| 1-Butanol | HCA-PhgP | - | - | Good | [11] |
| tert-Butyl alcohol | HCl | - | Swirling, 20 min | 48 | [12] |
Note: HMPT = Hexamethylphosphoric triamide; HCA-PhgP represents another chlorinating reagent system. The tert-butyl alcohol reaction proceeds via an Sₙ1 mechanism but is included for comparative purposes.
Visualized Experimental Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
Thionyl chloride is a corrosive and toxic substance. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.
-
Hydrogen chloride gas is generated as a byproduct and is corrosive and toxic. The reaction apparatus must be equipped with a gas trap to neutralize acidic vapors.
-
Appropriate Personal Protective Equipment (PPE) , including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
The quenching step is highly exothermic and releases gas. It must be performed slowly and with adequate cooling to prevent a runaway reaction.
Conclusion
The synthesis of this compound from 2,5-dimethylhexanol is a straightforward conversion that can be effectively achieved using thionyl chloride. The provided protocol, based on well-established procedures for converting primary alcohols to alkyl chlorides, offers a reliable method for obtaining the desired product. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis. The final product is a valuable intermediate for various applications in drug development and organic synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 5. reactionweb.io [reactionweb.io]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgosolver.com [orgosolver.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. trace.tennessee.edu [trace.tennessee.edu]
- 12. scribd.com [scribd.com]
An In-depth Technical Guide to the Synthesis and Purification of 1-Chloro-2,5-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-chloro-2,5-dimethylhexane, a halogenated alkane with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities. This document outlines two primary synthetic pathways, detailed experimental protocols, purification strategies, and expected analytical data.
Introduction
This compound is a chlorinated hydrocarbon with the molecular formula C₈H₁₇Cl. Its structure presents a primary alkyl chloride, offering a reactive site for nucleophilic substitution and other transformations, making it a valuable building block in organic chemistry. This guide explores two principal methods for its synthesis: the chlorination of 2,5-dimethylhexan-1-ol (B7894587) and the free-radical chlorination of 2,5-dimethylhexane (B165582).
Synthetic Routes
Two primary synthetic strategies are presented for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired purity, and scalability of the reaction.
Synthesis from 2,5-dimethylhexan-1-ol
This approach involves the nucleophilic substitution of the hydroxyl group in 2,5-dimethylhexan-1-ol. This method is generally preferred for producing a single, specific isomer. Two common chlorinating agents for this transformation are thionyl chloride (SOCl₂) and the Lucas reagent (concentrated HCl and ZnCl₂).
2.1.1. Chlorination using Thionyl Chloride (SOCl₂)
The reaction of a primary alcohol with thionyl chloride is a widely used method for the synthesis of primary alkyl chlorides. The reaction proceeds via an SN2 mechanism, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the work-up procedure. The use of a base like pyridine (B92270) is often employed to neutralize the HCl generated.
2.1.2. Chlorination using Lucas Reagent (HCl/ZnCl₂)
The Lucas reagent is effective for the conversion of alcohols to alkyl chlorides. For primary alcohols, the reaction is slower and typically requires heating. The mechanism involves the formation of a zinc-alkyloxonium ion, which is then attacked by the chloride ion in an SN2 fashion.
Synthesis from 2,5-dimethylhexane
This method involves the direct chlorination of the parent alkane, 2,5-dimethylhexane, via a free-radical chain reaction. This approach is often less selective and typically yields a mixture of monochlorinated isomers. The reaction is initiated by UV light or a radical initiator. Sulfuryl chloride (SO₂Cl₂) is a convenient and safer alternative to chlorine gas for laboratory-scale reactions.
Product Distribution in Free-Radical Chlorination
The free-radical chlorination of 2,5-dimethylhexane is expected to yield a mixture of three monochlorinated isomers: this compound, 2-chloro-2,5-dimethylhexane, and 3-chloro-2,5-dimethylhexane. The relative yields of these products can be estimated based on the number of each type of hydrogen atom (primary, secondary, tertiary) and their relative reactivities.
Experimental Protocols
Synthesis of this compound from 2,5-dimethylhexan-1-ol using Thionyl Chloride
Materials:
-
2,5-dimethylhexan-1-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of 2,5-dimethylhexan-1-ol in anhydrous diethyl ether is prepared.
-
The flask is cooled in an ice bath, and pyridine is added.
-
Thionyl chloride is added dropwise from the dropping funnel with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours.
-
The reaction mixture is cooled, and excess diethyl ether is added.
-
The mixture is washed with water, saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude product is purified by vacuum distillation.
Synthesis of Monochlorinated 2,5-dimethylhexanes via Free-Radical Chlorination
Materials:
-
2,5-dimethylhexane
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous benzene (B151609) or carbon tetrachloride
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
Procedure:
-
A solution of 2,5-dimethylhexane and a catalytic amount of AIBN in a suitable anhydrous solvent is prepared in a round-bottom flask equipped with a reflux condenser.
-
Sulfuryl chloride is added to the mixture.
-
The reaction mixture is heated to reflux under a nitrogen atmosphere for several hours. The reaction should be monitored by GC to follow the disappearance of the starting material.
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is carefully washed with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
The organic layer is dried over anhydrous calcium chloride and filtered.
-
The solvent is removed by simple distillation.
-
The resulting mixture of monochlorinated isomers is separated by fractional distillation.
Purification
General Work-up
For both synthetic routes, the crude product is typically washed with a mild base, such as a saturated sodium bicarbonate solution, to remove any acidic byproducts. This is followed by washing with water and brine to remove any water-soluble impurities. The organic layer is then dried using a suitable drying agent like anhydrous magnesium sulfate or calcium chloride.
Distillation
Simple and Vacuum Distillation: For the product obtained from the alcohol chlorination route, which should be predominantly the desired 1-chloro isomer, simple or vacuum distillation is used for purification. The boiling point of this compound is expected to be in the range of 170-180 °C at atmospheric pressure.
Fractional Distillation: For the mixture of isomers obtained from the free-radical chlorination of 2,5-dimethylhexane, fractional distillation is essential for separation.[1] The boiling points of the different isomers will be close, necessitating the use of a fractionating column to achieve good separation.[2]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₇Cl |
| Molecular Weight | 148.67 g/mol [3] |
| IUPAC Name | This compound[3] |
| CAS Number | 128399-80-4[3] |
Table 2: Predicted Product Distribution for Free-Radical Chlorination of 2,5-dimethylhexane
| Product | Type of H abstracted | Number of H atoms | Relative Reactivity | Calculated Relative Amount | Predicted Yield (%) |
| This compound | Primary | 6 | 1 | 6 | ~27% |
| 2-Chloro-2,5-dimethylhexane | Tertiary | 2 | 5 | 10 | ~45% |
| 3-Chloro-2,5-dimethylhexane | Secondary | 4 | 3.8 | 15.2 | ~28% |
(Note: Relative reactivities of tertiary:secondary:primary hydrogens are approximately 5:3.8:1 for chlorination.)
Characterization
Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:
-
A triplet corresponding to the -CH₂Cl protons.
-
Multiplets for the other methylene (B1212753) and methine protons.
-
Doublets for the terminal methyl groups.
Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:
-
A peak for the carbon bearing the chlorine atom (-CH₂Cl).
-
Several peaks in the aliphatic region corresponding to the other carbon atoms in the hexane (B92381) chain.
Expected IR (Infrared) Spectroscopy Data:
-
C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
-
C-H bending vibrations around 1350-1470 cm⁻¹.
-
A characteristic C-Cl stretching vibration in the 600-800 cm⁻¹ region.
Expected MS (Mass Spectrometry) Data:
-
A molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.
-
Fragmentation patterns corresponding to the loss of a chlorine atom and various alkyl fragments.
Visualization of Workflows
Synthesis from Alcohol Workflow
Caption: Workflow for the synthesis of this compound from 2,5-dimethylhexan-1-ol.
Free-Radical Chlorination and Purification Workflow
Caption: Workflow for the synthesis and purification of monochlorinated 2,5-dimethylhexanes.
Conclusion
This technical guide has detailed two viable synthetic routes for the preparation of this compound. The chlorination of 2,5-dimethylhexan-1-ol offers a more direct and selective route to the desired product. In contrast, the free-radical chlorination of 2,5-dimethylhexane provides an alternative approach but necessitates a more rigorous purification step to separate the resulting isomeric mixture. The provided experimental protocols and characterization guidelines offer a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to produce and characterize this versatile chemical intermediate.
References
Spectroscopic Profile of 1-Chloro-2,5-dimethylhexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-chloro-2,5-dimethylhexane (C₈H₁₇Cl). Due to the limited availability of experimentally derived spectra for this specific compound, this document focuses on predicted data generated from validated computational models. These predictions offer valuable insights for the identification and characterization of this compound in a research and development setting.
Predicted Spectroscopic Data
The following sections present the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of this compound in CDCl₃ provides information on the chemical environment of each hydrogen atom.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | Doublet of doublets | 2H | H-1 (CH₂Cl) |
| ~1.8 - 2.0 | Multiplet | 1H | H-2 (CH) |
| ~1.5 - 1.7 | Multiplet | 1H | H-5 (CH) |
| ~1.2 - 1.4 | Multiplet | 4H | H-3, H-4 (CH₂) |
| ~0.9 | Doublet | 6H | C-2 CH₃ |
| ~0.85 | Doublet | 6H | C-5 (CH₃)₂ |
¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum in CDCl₃ reveals the number of chemically distinct carbon environments.
| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |
| ~48-52 | CH₂ | C-1 (CH₂Cl) |
| ~38-42 | CH | C-2 |
| ~35-39 | CH₂ | C-3 |
| ~28-32 | CH₂ | C-4 |
| ~25-29 | CH | C-5 |
| ~20-24 | CH₃ | C-2 CH₃ |
| ~20-24 | CH₃ | C-5 (CH₃)₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2960-2850 | Strong | C-H stretch | Alkane |
| 1470-1450 | Medium | C-H bend | Alkane |
| 1385-1365 | Medium | C-H bend (gem-dimethyl) | Alkane |
| 750-650 | Strong | C-Cl stretch | Alkyl Halide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity | Proposed Fragment |
| 148/150 | Moderate | [M]⁺ (Molecular ion, ³⁵Cl/³⁷Cl isotopes) |
| 113 | Moderate | [M - Cl]⁺ |
| 99 | High | [M - CH₂Cl]⁺ |
| 57 | Very High (Base Peak) | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR, IR, and MS data for a liquid sample like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, place a drop of this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.
-
Background Correction: Record a background spectrum of the empty sample holder (or with clean salt plates) and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 30-200.
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).
Visualizations
The following diagrams illustrate the logical flow of spectroscopic analysis and a potential fragmentation pathway for this compound.
Caption: Logical workflow for compound identification using spectroscopic methods.
Caption: A plausible mass spectrometry fragmentation pathway for this compound.
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Chloro-2,5-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-chloro-2,5-dimethylhexane. Understanding the fragmentation pathways of this chlorinated alkane is crucial for its identification and characterization in complex matrices, a common requirement in pharmaceutical development and chemical research. This document outlines the predicted major fragment ions, presents a detailed experimental protocol for mass spectrometry analysis, and visualizes the core fragmentation logic.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is predicted to exhibit a characteristic set of fragment ions resulting from the ionization and subsequent decomposition of the parent molecule. The presence of a chlorine atom introduces a distinct isotopic pattern for chlorine-containing fragments, with two peaks at m/z and m/z+2 in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1][2][3]
The fragmentation of alkanes is driven by the formation of the most stable carbocations.[4] For halogenated alkanes, key fragmentation mechanisms include the loss of the halogen atom and alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the halogen.[5][6]
While a direct experimental spectrum for this compound is not publicly available, the fragmentation pattern can be reliably predicted based on these principles and by analogy to its isomer, 2-chloro-2,5-dimethylhexane, for which spectral data exists.[7][8][9]
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Fragment Ion | Formation Pathway | Relative Abundance |
| 148 | 150 | [C₈H₁₇Cl]⁺• | Molecular Ion (M⁺•) | Low |
| 113 | - | [C₈H₁₇]⁺ | Loss of •Cl | Moderate |
| 99 | 101 | [C₅H₁₀Cl]⁺ | Alpha-cleavage (loss of •C₃H₇) | Moderate |
| 85 | - | [C₆H₁₃]⁺ | Loss of •C₂H₄ from [C₈H₁₇]⁺ | Moderate |
| 71 | - | [C₅H₁₁]⁺ | Loss of •C₃H₆ from [C₈H₁₇]⁺ | High |
| 57 | - | [C₄H₉]⁺ | Secondary fragmentation | High (potential base peak) |
| 43 | - | [C₃H₇]⁺ | Secondary fragmentation | High |
Core Fragmentation Pathways
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion, [C₈H₁₇Cl]⁺•. This high-energy species then undergoes a series of bond cleavages to yield more stable charged fragments.
Caption: Fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following protocol outlines a standard procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
1. Instrumentation:
-
Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Data acquisition and processing software.
2. Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.
3. GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 35-200
-
Scan Rate: 2 scans/second
4. Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and library spectra (if available) for confirmation.
This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of this compound, equipping researchers with the necessary knowledge for its confident identification and further investigation. The provided experimental protocol serves as a robust starting point for method development and routine analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Hexane, 2-chloro-2,5-dimethyl- [webbook.nist.gov]
- 8. Hexane, 2-chloro-2,5-dimethyl- [webbook.nist.gov]
- 9. 2-Chloro-2,5-dimethylhexane | C8H17Cl | CID 141477 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 1-Chloro-2,5-dimethylhexane and a Comprehensive Analysis of the Structurally Related 2,5-Dichloro-2,5-dimethylhexane
For the attention of: Researchers, scientists, and drug development professionals.
This technical document provides a detailed overview of 1-Chloro-2,5-dimethylhexane. Due to the limited availability of extensive experimental data for this specific isomer, this guide also offers a comprehensive analysis of the closely related and industrially significant compound, 2,5-Dichloro-2,5-dimethylhexane (B133102), for which a wealth of information regarding its synthesis and application in drug development exists.
This compound: Identification and Properties
This compound is a halogenated alkane.[1] Publicly available information on this compound is primarily limited to its chemical identifiers and computed physical and chemical properties.[1]
Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 128399-80-4 |
| Molecular Formula | C8H17Cl |
| Molecular Weight | 148.67 g/mol |
| Canonical SMILES | CC(C)CCC(C)CCl[1] |
| InChI Key | FELAINIGXOLUHO-UHFFFAOYSA-N[1] |
Computed Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound.[1] It is important to note that these are predicted values and have not been experimentally verified.
| Property | Value |
| XLogP3 | 3.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 4 |
| Exact Mass | 148.1018782 Da |
| Monoisotopic Mass | 148.1018782 Da |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 9 |
| Complexity | 59.6 |
Currently, detailed experimental protocols, reaction pathways, or applications in drug development specifically involving this compound are not widely reported in scientific literature.
Case Study: 2,5-Dichloro-2,5-dimethylhexane
In contrast to its monochlorinated analogue, 2,5-Dichloro-2,5-dimethylhexane is a well-documented and crucial intermediate in organic synthesis, particularly in the pharmaceutical industry.[2][3] Its symmetric structure and the reactivity of the tertiary alkyl chlorides make it a valuable building block.[2]
Chemical Identification and Properties
| Identifier | Value |
| IUPAC Name | 2,5-dichloro-2,5-dimethylhexane |
| CAS Number | 6223-78-5[2] |
| Molecular Formula | C8H16Cl2[4] |
| Molecular Weight | 183.12 g/mol [2][4] |
| Experimental Physicochemical Properties | Value |
| Melting Point | 63-64 °C[3] |
| Boiling Point | 194 °C[3] |
| Density | 1.033 g/cm³[3] |
| Solubility | Sparingly soluble in chloroform (B151607) and dichloromethane (B109758); soluble in diethyl ether and methanol.[3] |
Experimental Protocol: Synthesis of 2,5-Dichloro-2,5-dimethylhexane
The most common laboratory synthesis of 2,5-Dichloro-2,5-dimethylhexane involves a unimolecular nucleophilic substitution (Sₙ1) reaction of 2,5-dimethyl-2,5-hexanediol (B89615) with concentrated hydrochloric acid.[2][3][5]
Reaction:
Materials:
-
2,5-Dimethyl-2,5-hexanediol
-
Concentrated Hydrochloric Acid
-
Dichloromethane
-
Water
Procedure:
-
To a suitable reaction vessel, add 2,5-dimethyl-2,5-hexanediol (e.g., 10 g, 68.5 mmol).[4]
-
Slowly add concentrated hydrochloric acid (e.g., 150 mL) to the diol while stirring at ambient temperature.[4]
-
Continue stirring the solution for approximately one hour.[4]
-
Upon completion of the reaction, a precipitate will form. Add water to the mixture.[4]
-
Collect the precipitate by filtration and wash it with water.[4]
-
Dissolve the crude product in dichloromethane for further purification if necessary.[4]
This procedure is known to achieve yields of approximately 73-74%.[3]
Application in Drug Development: Synthesis of Bexarotene
2,5-Dichloro-2,5-dimethylhexane is a key starting material in the synthesis of Bexarotene, a retinoid X receptor (RXR) agonist used in the treatment of cutaneous T-cell lymphoma.[2][5] The synthesis involves a Friedel-Crafts alkylation reaction.[2]
Synthetic Pathway Overview:
The initial step involves the Friedel-Crafts alkylation of a monosubstituted benzene (B151609) with 2,5-dichloro-2,5-dimethylhexane in the presence of a Lewis acid catalyst such as aluminum chloride.[5] This is followed by an acylation step and subsequent reactions to yield Bexarotene.[5] This application highlights the importance of 2,5-Dichloro-2,5-dimethylhexane as a versatile intermediate in medicinal chemistry.[2]
References
Potential Suppliers of 1-Chloro-2,5-dimethylhexane
An In-depth Technical Guide to 1-Chloro-2,5-dimethylhexane for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the potential suppliers and synthetic routes for this compound. The content is structured to be a valuable resource for professionals in research and development, particularly in the fields of chemistry and pharmaceuticals.
This compound, identified by the CAS number 128399-80-4, is a specialty chemical available from a select number of suppliers. Researchers seeking to procure this compound should consider the following vendors. It is advisable to contact these suppliers directly to obtain the most current information on availability, purity, lead times, and pricing.
Table 1: Summary of Potential Suppliers
| Supplier | CAS Number | Purity | Notes |
| BLD Pharm | 128399-80-4 | Not specified | Listed in their online catalog.[1] |
| Ambeed | 128399-80-4 | 95% | Available for purchase through their website. |
| Leyan Reagent | 128399-80-4 | 95% | A China-based supplier of chemical reagents.[2] |
Proposed Experimental Protocols for the Synthesis of this compound
While a specific, peer-reviewed synthesis for this compound is not prominently available in scientific literature, its preparation can be achieved through established methods for the conversion of primary alcohols to alkyl chlorides. The logical precursor for this synthesis is 2,5-dimethyl-1-hexanol. The following protocols are based on well-understood and reliable chlorination reactions of primary alcohols.
Starting Material: The synthesis commences with 2,5-dimethyl-1-hexanol (CAS No. 6886-16-4), which is a commercially available reagent.
Method 1: Chlorination using Thionyl Chloride (SOCl₂)
This method is often favored due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies the purification of the desired alkyl chloride.[2][3]
Reaction: C₈H₁₇OH + SOCl₂ → C₈H₁₇Cl + SO₂(g) + HCl(g)
Detailed Methodology:
-
Reaction Setup: A round-bottom flask is charged with 2,5-dimethyl-1-hexanol (1.0 equivalent). The flask is equipped with a dropping funnel and a reflux condenser connected to a gas trap to neutralize the acidic gases produced. Anhydrous conditions should be maintained.
-
Reagent Addition: Thionyl chloride (1.2 equivalents) is added dropwise to the alcohol at 0 °C (ice bath). The reaction can be performed neat or in an inert solvent such as dichloromethane (B109758) or toluene. For primary alcohols, the addition of a catalytic amount of pyridine (B92270) or dimethylformamide (DMF) can accelerate the reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours to ensure complete conversion.
-
Work-up: The reaction mixture is cooled to room temperature and then slowly poured onto crushed ice to quench any unreacted thionyl chloride.
-
Extraction: The product is extracted from the aqueous mixture using a suitable organic solvent like diethyl ether or dichloromethane.
-
Washing: The combined organic extracts are washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove residual HCl) and then with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure.
Method 2: Chlorination using Concentrated Hydrochloric Acid
The reaction of primary alcohols with concentrated hydrochloric acid is a classic method for preparing primary alkyl chlorides. The use of a catalyst like zinc chloride (Lucas Reagent) is often necessary to enhance the reaction rate, though heating can also be employed.
Reaction: C₈H₁₇OH + HCl → C₈H₁₇Cl + H₂O
Detailed Methodology:
-
Reaction Setup: 2,5-dimethyl-1-hexanol (1.0 equivalent) is mixed with an excess of concentrated hydrochloric acid in a round-bottom flask fitted with a reflux condenser.
-
Reaction Conditions: The mixture is heated at reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Extraction: After cooling, the organic layer containing the product is separated. The aqueous layer is extracted with a non-polar organic solvent to recover any dissolved product.
-
Washing and Drying: The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, followed by drying over an anhydrous salt.
-
Purification: The solvent is evaporated, and the product is purified by distillation.
Method 3: Chlorination using Phosphorus Pentachloride (PCl₅)
Phosphorus pentachloride is a highly effective, albeit aggressive, chlorinating agent for alcohols.[1][4]
Reaction: C₈H₁₇OH + PCl₅ → C₈H₁₇Cl + POCl₃ + HCl(g)
Detailed Methodology:
-
Reaction Setup: 2,5-dimethyl-1-hexanol (1.0 equivalent) is placed in a round-bottom flask, optionally with an inert solvent, and cooled in an ice bath. A gas trap is essential.
-
Reagent Addition: Phosphorus pentachloride (1.1 equivalents) is added in small portions to the cooled alcohol with stirring.
-
Reaction Progression: Once the addition is complete, the mixture is allowed to warm to room temperature and may be gently heated to complete the reaction, as indicated by the cessation of HCl evolution.
-
Work-up: The reaction mixture is carefully poured onto crushed ice to decompose the phosphorus oxychloride (POCl₃) and any remaining PCl₅.
-
Extraction, Washing, and Drying: The product is extracted, washed, and dried as described in the previous methods.
-
Purification: The final product is purified by distillation.
Visualizations
The following diagrams illustrate the logical workflow for supplier selection and the proposed synthetic pathway.
Caption: Workflow for the evaluation and selection of a chemical supplier.
Caption: Proposed synthetic pathway for this compound.
References
- 1. Phosphorus pentachloride (PCl5) reacts with alcohols to give alkyl chlori.. [askfilo.com]
- 2. organic chemistry - Why is thionyl chloride preferred for preparing alkyl chlorides from alcohols? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Stability and Storage of 1-Chloro-2,5-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2,5-dimethylhexane is a primary alkyl chloride. The stability and proper storage of this compound are crucial for maintaining its purity and ensuring the reliability of experimental results in research and drug development. This document provides a comprehensive overview of the potential degradation pathways and recommended storage conditions for this compound, based on established knowledge of similar chlorinated hydrocarbons.
Chemical and Physical Properties
A summary of the computed physical and chemical properties of this compound is provided below. These properties are essential for understanding its behavior during storage and handling.
| Property | Value |
| Molecular Formula | C₈H₁₇Cl |
| Molecular Weight | 148.67 g/mol |
| Appearance | Expected to be a colorless liquid |
| Boiling Point | Estimated |
| Density | Estimated |
| Solubility | Low in water, soluble in organic solvents |
Stability Profile
The stability of this compound is influenced by several factors, including temperature, light, moisture, and the presence of other chemical agents. The primary degradation pathways for monochlorinated alkanes are hydrolysis, thermal decomposition, and photolysis.
Hydrolysis
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For primary alkyl chlorides like this compound, hydrolysis is generally a slow process but can be a significant degradation pathway over extended storage, especially in the presence of moisture.[1][2] The reaction results in the formation of the corresponding alcohol (2,5-dimethylhexan-1-ol) and hydrochloric acid (HCl).
The rate of hydrolysis for haloalkanes is dependent on the nature of the halogen, with the C-Cl bond being more resistant to hydrolysis than C-Br and C-I bonds due to its higher bond enthalpy.[2] The reaction can be accelerated by elevated temperatures and the presence of acidic or basic conditions. The generation of HCl as a byproduct can autocatalyze further degradation.
Experimental Protocol for Investigating Hydrolysis:
A typical experiment to determine the rate of hydrolysis involves monitoring the formation of chloride ions over time.
-
Materials: this compound, purified water (or a buffered solution), a constant temperature bath, silver nitrate (B79036) solution, and titration equipment.
-
Procedure:
-
A known concentration of this compound is dissolved in an aqueous solution (often with a co-solvent like ethanol (B145695) to ensure solubility).
-
The solution is maintained at a constant temperature in a water bath.
-
Aliquots are withdrawn at regular intervals.
-
The concentration of chloride ions in each aliquot is determined by titration with a standardized silver nitrate solution.
-
The rate of hydrolysis can be calculated from the rate of chloride ion formation.[3]
-
Thermal Decomposition
At elevated temperatures, chlorinated alkanes can undergo thermal decomposition. The primary mechanism for this degradation is dehydrochlorination, which involves the elimination of a hydrogen chloride molecule to form an alkene. For this compound, this would likely result in the formation of 2,5-dimethylhex-1-ene.
The thermal stability of chlorinated paraffins is influenced by the presence of unstable chlorine atoms. While the C-Cl bond is relatively strong, prolonged exposure to high temperatures can lead to degradation. The liberated HCl can also act as a catalyst for further decomposition.
Photolytic Decomposition
Alkyl chlorides can be susceptible to photolytic decomposition, particularly upon exposure to ultraviolet (UV) light.[4] This process involves the homolytic cleavage of the carbon-chlorine bond to generate a primary alkyl radical and a chlorine radical. These reactive radical species can then participate in a variety of subsequent reactions, leading to a mixture of degradation products. To mitigate this, the compound should be stored in amber or opaque containers.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended based on general guidelines for chlorinated hydrocarbons:[5][6][7]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize the rate of thermal decomposition and hydrolysis.[6] |
| Light | Protect from light. Store in amber glass bottles or other opaque containers. | To prevent photolytic decomposition.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Use tightly sealed containers made of glass or a compatible material like carbon steel or stainless steel. | To prevent evaporation and ingress of moisture.[5] |
| Moisture | Store in a dry environment. Avoid contact with water. | To minimize hydrolysis.[5] |
| Incompatibilities | Store away from strong oxidizing agents and strong bases. | To prevent chemical reactions. |
Logical Diagrams of Degradation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the potential degradation pathways for this compound.
Caption: Hydrolysis of this compound.
References
- 1. savemyexams.com [savemyexams.com]
- 2. savemyexams.com [savemyexams.com]
- 3. sciencetallis.weebly.com [sciencetallis.weebly.com]
- 4. Photoinduced activation of alkyl chlorides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 6. agilent.com [agilent.com]
- 7. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
Theoretical Properties of 1-Chloro-2,5-dimethylhexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted theoretical properties of 1-Chloro-2,5-dimethylhexane. The document outlines key physicochemical characteristics, predicted spectral data (NMR, IR, Mass Spectrometry), and in silico ADME/Tox profiles. Methodologies for computational prediction are detailed to provide a framework for the generation and interpretation of these theoretical values. All quantitative data is presented in structured tables for clarity and comparative analysis. This guide is intended to serve as a foundational resource for researchers in chemistry and drug development.
Introduction
This compound is a halogenated alkane with the molecular formula C8H17Cl. As with many small molecules in the early stages of research and development, a thorough understanding of its chemical and biological properties is essential. Computational chemistry and in silico modeling provide powerful tools for predicting these properties, offering significant savings in time and resources by prioritizing experimental work. This guide details the theoretical prediction of physicochemical, spectral, and ADME/Tox properties of this compound.
Predicted Physicochemical Properties
The fundamental physicochemical properties of a compound are foundational to understanding its behavior. These properties are typically calculated based on its molecular structure.
Data Presentation: Physicochemical Properties
| Property | Predicted Value | Source / Method |
| IUPAC Name | This compound | LexiChem |
| Molecular Formula | C8H17Cl | - |
| Molecular Weight | 148.67 g/mol | PubChem |
| Monoisotopic Mass | 148.1018782 Da | PubChem |
| SMILES | CC(C)CCC(C)CCl | OEChem |
| InChIKey | FELAINIGXOLUHO-UHFFFAOYSA-N | InChI |
| XLogP3 (Octanol-Water Partition Coefficient) | 3.8 | PubChem |
| Topological Polar Surface Area (TPSA) | 0 Ų | Cactvs |
| Hydrogen Bond Donor Count | 0 | Cactvs |
| Hydrogen Bond Acceptor Count | 0 | Cactvs |
| Rotatable Bond Count | 4 | Cactvs |
| Boiling Point (at 760 mmHg) | 157.6 °C (estimate for 2-chloro-2,5-dimethylhexane) | Guidechem |
| Vapor Pressure (at 25°C) | 3.54 mmHg (estimate for 2-chloro-2,5-dimethylhexane) | Guidechem |
| Density | 0.862 g/cm³ (estimate for 2-chloro-2,5-dimethylhexane) | Guidechem |
Note: Some physical properties listed are for the isomer 2-chloro-2,5-dimethylhexane (B1583108) as a close approximation in the absence of specific data for the 1-chloro isomer.
Predicted Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and characterization of chemical compounds. The following sections detail the methodologies for predicting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR spectra provide insights into the electronic environment of the hydrogen and carbon atoms, respectively, within the molecule.
Experimental Protocols: NMR Spectrum Prediction
The prediction of ¹H and ¹³C NMR spectra is performed using specialized software that employs a combination of algorithms. A typical workflow is as follows:
-
Structure Input : The molecular structure of this compound is provided as a SMILES string (CC(C)CCC(C)CCl) or drawn in a chemical editor.
-
Algorithm Selection : The prediction software utilizes one or more of the following algorithms:
-
HOSE (Hierarchically Ordered Spherical description of Environment) codes : This method describes the chemical environment of a given atom up to a certain number of bonds and compares it to a database of known structures with experimental data.
-
Machine Learning/Neural Networks : These models are trained on large datasets of experimental spectra to recognize patterns and predict chemical shifts for novel structures.[1]
-
Incremental Methods : This approach calculates chemical shifts based on the summation of empirical increments for different structural fragments.
-
-
Parameter Definition : Experimental conditions such as the solvent (e.g., CDCl₃) and spectrometer frequency (e.g., 400 MHz for ¹H) are specified to refine the prediction.
-
Spectrum Generation : The software calculates the chemical shifts (δ) in ppm and coupling constants (J) in Hz for each nucleus. The output is typically a table of values and a simulated spectrum.
Several software packages are available for this purpose, including ACD/NMR Predictor and Mnova NMRPredict.[1][2]
Data Presentation: Predicted ¹H NMR Data (Illustrative)
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₂Cl | 3.4 - 3.6 | Doublet of doublets | ~6-8, ~10-12 |
| -CH(CH₃)- | 1.8 - 2.0 | Multiplet | - |
| -CH(CH₃)₂ | 1.5 - 1.7 | Multiplet | - |
| -CH₂- | 1.2 - 1.5 | Multiplet | - |
| -CH(CH₃)CH ₂- | 1.1 - 1.3 | Multiplet | - |
| -CH(CH ₃)- | 0.9 - 1.0 | Doublet | ~6-7 |
| -CH(CH ₃)₂ | 0.8 - 0.9 | Doublet | ~6-7 |
Data Presentation: Predicted ¹³C NMR Data (Illustrative)
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| -CH₂Cl | 45 - 50 |
| -CH(CH₃)- | 35 - 40 |
| -CH(CH₃)₂ | 25 - 30 |
| -CH₂- | 30 - 35 |
| -CH(CH₃)C H₂- | 20 - 25 |
| -CH(C H₃)- | 15 - 20 |
| -CH(C H₃)₂ | 20 - 25 |
Infrared (IR) Spectroscopy
Predicted IR spectra can identify the presence of specific functional groups and bonds based on their vibrational frequencies.
Experimental Protocols: IR Spectrum Prediction
Computational IR spectrum prediction is typically achieved through quantum mechanical calculations.
-
Molecular Geometry Optimization : The 3D structure of this compound is first optimized to find its lowest energy conformation. This is commonly done using Density Functional Theory (DFT) methods (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).[3]
-
Vibrational Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory. This computes the vibrational modes of the molecule.
-
Spectrum Generation : The output provides the vibrational frequencies (in cm⁻¹) and their corresponding intensities. These are often scaled by an empirical factor to better match experimental data. Software such as Gaussian is widely used for these calculations.[4]
Data Presentation: Predicted IR Absorption Peaks (Illustrative)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 2960 - 2850 | Strong | C-H (alkane) stretching |
| 1470 - 1450 | Medium | C-H bending |
| 1380 - 1365 | Medium | C-H bending (gem-dimethyl) |
| 750 - 650 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
In silico fragmentation analysis predicts how a molecule will break apart in a mass spectrometer, which is key to determining its structure and molecular weight.
Experimental Protocols: Mass Spectrum Fragmentation Prediction
The prediction of mass spectra involves simulating the ionization and subsequent fragmentation of the molecule.
-
Structure Input : The molecular structure is provided to the prediction tool.
-
Ionization Simulation : The molecular ion (e.g., [M]+•) is generated in silico.
-
Fragmentation Modeling : A set of fragmentation rules based on established chemical principles (e.g., cleavage at branched carbons, loss of the halogen) is applied recursively to the parent ion and subsequent fragments. The relative stability of the resulting carbocations often dictates the most abundant peaks.
-
Spectrum Generation : The tool generates a list of predicted fragment mass-to-charge ratios (m/z) and their relative intensities. Web-based tools and specialized software can perform these predictions.[5]
Data Presentation: Predicted Mass Spectrum Fragments (Illustrative)
| m/z | Predicted Relative Intensity | Possible Fragment Identity |
| 148/150 | Low | [C₈H₁₇Cl]⁺• (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 113 | Medium | [C₈H₁₇]⁺ (Loss of Cl•) |
| 99 | Medium | [C₇H₁₅]⁺ (Loss of -CH₂Cl) |
| 57 | High | [C₄H₉]⁺ (tert-Butyl cation from cleavage) |
| 43 | High | [C₃H₇]⁺ (Isopropyl cation from cleavage) |
Predicted ADME/Tox Profile
ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical in drug development. These can be predicted using Quantitative Structure-Activity Relationship (QSAR) models.
Experimental Protocols: ADME/Tox Prediction
QSAR models are mathematical models that relate the chemical structure of a molecule to its biological activity or a specific property.
-
Descriptor Calculation : A wide range of molecular descriptors (e.g., physicochemical properties, topological indices, 2D and 3D structural keys) are calculated for this compound.
-
Model Application : The calculated descriptors are used as input for pre-existing QSAR models. These models have been trained on large datasets of compounds with known experimental ADME/Tox data.
-
Property Prediction : The model outputs a prediction for various ADME/Tox endpoints. This can be a quantitative value (e.g., for solubility) or a classification (e.g., mutagenic/non-mutagenic). Various software platforms, such as BIOVIA Discovery Studio or open-source tools, provide functionalities for these predictions.[6]
Data Presentation: Predicted ADME/Tox Properties
| ADME/Tox Parameter | Predicted Value/Classification | Method |
| Absorption | ||
| Human Intestinal Absorption | High | QSAR |
| Blood-Brain Barrier Penetration | Likely | QSAR |
| Distribution | ||
| Plasma Protein Binding | Moderate to High | QSAR |
| Metabolism | ||
| CYP2D6 Inhibition | Unlikely | QSAR |
| Excretion | ||
| Aqueous Solubility | Low | QSAR |
| Toxicity | ||
| Hepatotoxicity | Low Probability | QSAR |
| Mutagenicity (Ames Test) | Non-mutagenic | QSAR |
Visualization of Prediction Workflows
The following diagrams illustrate the logical flow of the prediction processes described in this guide.
Caption: General workflow for theoretical property prediction.
Caption: Decision tree for selecting a prediction methodology.
Conclusion
This guide provides a summary of the predicted theoretical properties of this compound based on established computational methodologies. The presented data for physicochemical properties, spectroscopic characteristics, and ADME/Tox profiles serve as a valuable starting point for further research and experimental validation. The detailed protocols for in silico prediction offer a transparent framework for understanding the origin of these values and for applying similar techniques to other molecules of interest. These theoretical predictions are instrumental in guiding efficient and targeted laboratory research in the fields of chemical synthesis and drug discovery.
References
- 1. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 2. platform.softwareone.com [platform.softwareone.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 6. QSAR, ADMET & Predictive Toxicology | BIOVIA - Dassault Systèmes [3ds.com]
Methodological & Application
Application Notes and Protocols: Formation and Application of 2,5-Dimethylhexylmagnesium Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Grignard reagents, with the general formula R-MgX, are exceptionally potent organomagnesium halides that serve as a cornerstone in organic synthesis for the creation of new carbon-carbon bonds.[1] Their remarkable versatility has established them as indispensable tools within the pharmaceutical industry, facilitating the assembly of intricate molecular frameworks that constitute a wide array of active pharmaceutical ingredients (APIs).[2] This document provides comprehensive application notes and detailed protocols for the synthesis of 2,5-dimethylhexylmagnesium chloride, a Grignard reagent derived from 1-chloro-2,5-dimethylhexane. The introduction of a branched, lipophilic alkyl chain, such as the 2,5-dimethylhexyl group, is a frequently employed strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates.
The successful formation of a Grignard reagent from a primary alkyl chloride like this compound necessitates meticulous control over reaction conditions to maximize yield and mitigate the occurrence of side reactions, predominantly Wurtz coupling.[3] These application notes will delineate the critical parameters for the synthesis, methods for quantitative analysis, and a thorough discussion of potential side reactions and troubleshooting.
Data Presentation
Quantitative Data Summary
The yield of 2,5-dimethylhexylmagnesium chloride is contingent upon several factors, including the purity of the reagents, the choice of solvent, reaction temperature, and the efficacy of magnesium activation. While specific, reproducible yield data for this compound is not extensively published, the following table provides a comparative overview of typical yields for Grignard reagents synthesized from analogous primary alkyl halides under optimized conditions.
| Alkyl Halide Type | Typical Yield Range (%) | Key Considerations and Potential Side Reactions |
| Primary Alkyl Chloride (e.g., this compound) | 65 - 85% | The reaction rate is generally slower compared to the corresponding bromides and iodides, often necessitating more rigorous initiation methods. The primary side reaction is Wurtz coupling, which can be minimized by slow addition of the alkyl chloride and maintaining a controlled reaction temperature.[3][4] |
| Primary Alkyl Bromide | 80 - 95% | Offers a good balance of reactivity and cost-effectiveness. The initiation is typically more facile than with chlorides. |
| Primary Alkyl Iodide | 85 - 98% | Exhibits the highest reactivity, leading to faster reaction times and often higher yields. However, the starting materials are generally more expensive and can be less stable. |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimethylhexylmagnesium Chloride
This protocol details the laboratory-scale preparation of 2,5-dimethylhexylmagnesium chloride. It is imperative that all manipulations are performed under a strictly inert atmosphere (e.g., Nitrogen or Argon) utilizing anhydrous solvents and appropriately dried glassware to prevent quenching of the highly reactive Grignard reagent.[5]
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal for activation)
-
1,2-Dibromoethane (optional, for activation)
-
Oven-dried, three-necked round-bottom flask
-
Magnetic stirrer
-
Reflux condenser with a drying tube
-
Pressure-equalizing dropping funnel
Procedure:
-
Apparatus Setup: Assemble the oven-dried three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel. The entire apparatus should be flame-dried under a stream of inert gas and allowed to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings in the reaction flask and add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the purple vapor of the subliming iodine is visible and subsequently dissipates. This process etches the magnesium surface, removing the passivating oxide layer.[3] Allow the flask to cool.
-
Reaction Initiation: Introduce a minimal amount of anhydrous THF to the flask, sufficient to cover the magnesium turnings. Prepare a solution of this compound in anhydrous THF in the dropping funnel. Add a small portion (approximately 5-10%) of this solution to the magnesium suspension. The reaction can be initiated by gentle warming. A successful initiation is marked by the disappearance of the iodine color, the onset of gentle bubbling at the magnesium surface, and a noticeable exotherm.
-
Grignard Reagent Formation: Once the reaction has commenced, add the remainder of the this compound solution dropwise from the dropping funnel at a rate that sustains a gentle reflux. The exothermic nature of the reaction should maintain the reflux. If the reaction becomes too vigorous, the rate of addition should be decreased, and the flask may be cooled with an external water bath.
-
Completion: Following the complete addition of the alkyl chloride, continue to stir the reaction mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure all the magnesium has been consumed. The final product is a cloudy, greyish-brown solution of 2,5-dimethylhexylmagnesium chloride.
Protocol 2: Titration of the Grignard Reagent
To ascertain the precise concentration of the synthesized Grignard reagent, a titration should be performed prior to its use in subsequent reactions.
Materials:
-
Iodine (weighed accurately)
-
Anhydrous THF
-
Flame-dried vial with a magnetic stir bar
-
Syringes
Procedure:
-
Preparation: In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine in anhydrous THF.
-
Titration: Slowly add the prepared Grignard reagent solution to the iodine solution using a syringe.
-
Endpoint Determination: The endpoint is reached when the characteristic color of the iodine disappears, and the solution becomes colorless or a pale yellow.
-
Calculation: The molarity of the Grignard reagent is calculated based on the stoichiometry of the reaction and the volume of the Grignard solution required to reach the endpoint.
Mandatory Visualization
Reaction Mechanism of Grignard Reagent Formation
The synthesis of a Grignard reagent is widely accepted to occur on the surface of the magnesium metal via a single-electron transfer (SET) mechanism.[4]
Caption: Mechanism of Grignard reagent formation via single-electron transfer.
Experimental Workflow for Grignard Reagent Synthesis and Application
The following diagram illustrates the logical progression of steps for the successful preparation and subsequent utilization of the Grignard reagent.
Caption: Experimental workflow for the synthesis and use of a Grignard reagent.
Troubleshooting and Side Reactions
The most prevalent challenge encountered during Grignard reagent synthesis is the failure of the reaction to initiate. This is almost invariably due to the presence of residual moisture or a passivating oxide layer on the magnesium surface. Therefore, the meticulous drying of all glassware and solvents, coupled with an effective magnesium activation technique, is of paramount importance.
The principal side reaction is the Wurtz coupling , in which the newly formed Grignard reagent reacts with the unreacted starting alkyl halide to form a homocoupled alkane (R-R).[3][6]
Caption: The Wurtz coupling side reaction.
Strategies to minimize Wurtz coupling include:
-
Slow Addition: A slow, dropwise addition of the this compound solution maintains a low concentration of the alkyl halide, thus disfavoring its reaction with the formed Grignard reagent.[3]
-
Temperature Control: Maintaining a moderate reaction temperature is crucial, as elevated temperatures can accelerate the rate of the coupling reaction.[4]
-
Solvent Selection: While THF is a commonly used and effective solvent, diethyl ether may, in certain instances, lead to a reduction in the formation of Wurtz coupling byproducts.[3]
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Chloro-2,5-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2,5-dimethylhexane is a primary alkyl halide with significant steric hindrance at the carbon adjacent to the electrophilic center. This unique structure dictates its reactivity in nucleophilic substitution reactions, leading to a competition between SN1 and SN2 pathways, as well as potential elimination side reactions. Understanding the interplay of substrate structure, nucleophile strength, solvent effects, and temperature is critical for controlling reaction outcomes and achieving desired synthetic transformations. These notes provide a detailed overview of the reactivity of this compound and protocols for its use in nucleophilic substitution reactions.
Reactivity Overview
The reaction of this compound with a nucleophile (Nu⁻) can theoretically proceed through two primary substitution mechanisms: SN2 (Substitution Nucleophilic Bimolecular) and SN1 (Substitution Nucleophilic Unimolecular).
-
SN2 Mechanism: This pathway involves a one-step, concerted reaction where the nucleophile attacks the electrophilic carbon from the backside, displacing the chloride leaving group.[1] For primary alkyl halides, the SN2 pathway is generally favored.[2] However, the presence of a methyl group on the C-2 carbon of this compound introduces significant steric hindrance, which impedes the backside attack of the nucleophile and slows the rate of SN2 reactions.[3]
-
SN1 Mechanism: This two-step pathway begins with the slow, rate-determining departure of the leaving group to form a primary carbocation.[2][4] This initial carbocation is highly unstable but can undergo a rapid 1,2-hydride shift to form a much more stable tertiary carbocation at the C-2 position. The nucleophile then attacks this rearranged carbocation. The SN1 pathway is typically favored for tertiary alkyl halides but can become competitive for sterically hindered primary halides, especially under conditions that stabilize carbocations, such as the use of polar protic solvents and weak nucleophiles.[5][6]
Competition with Elimination (E1 and E2): Elimination reactions, where a proton and the leaving group are removed to form an alkene, are common side reactions that compete with substitution.[7]
-
E2 reactions are favored by strong, bulky bases and high temperatures.
-
E1 reactions compete with SN1 reactions as they share the same carbocation intermediate.
The choice of nucleophile, solvent, and temperature are therefore critical levers to control the desired reaction pathway.
Data Presentation: Predicting Reaction Outcomes
The following table summarizes the expected major reaction pathways and products for this compound under various experimental conditions, based on established principles of physical organic chemistry.
| Nucleophile | Solvent | Temperature | Expected Major Pathway | Major Substitution Product(s) | Major Elimination Product(s) |
| Strong, Unhindered (e.g., I⁻, CN⁻, N₃⁻) | Polar Aprotic (e.g., Acetone (B3395972), DMSO, DMF) | Low to Moderate | SN2 | 1-Nu-2,5-dimethylhexane (Inversion of configuration if chiral) | 2,5-Dimethylhex-1-ene (Minor) |
| Strong, Hindered (e.g., t-BuO⁻) | Polar Aprotic (e.g., DMSO) | Moderate to High | E2 | Minor or None | 2,5-Dimethylhex-1-ene (Major) |
| Weak, Non-basic (e.g., H₂O, ROH) | Polar Protic (e.g., Water, Ethanol) | Moderate | SN1 / E1 | 2-Nu-2,5-dimethylhexane (from rearranged carbocation)1-Nu-2,5-dimethylhexane (minor, unrearranged) | 2,5-Dimethylhex-2-ene (Zaitsev product)2,5-Dimethylhex-1-ene |
Experimental Protocols
Protocol 1: SN2 Reaction with Sodium Iodide (Finkelstein Reaction)
This protocol is designed to favor the SN2 pathway by using a strong, non-basic nucleophile (iodide) in a polar aprotic solvent (acetone).
Objective: To synthesize 1-Iodo-2,5-dimethylhexane from this compound via an SN2 reaction.
Materials:
-
This compound
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
5% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Addition of Nucleophile: Add anhydrous sodium iodide (1.5 eq) to the solution. The NaI is soluble in acetone, but the NaCl product is not, which helps drive the reaction to completion according to Le Châtelier's principle.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The formation of a white precipitate (NaCl) is an indicator of reaction progress.
-
Workup: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Extraction: Filter off the precipitated NaCl. Evaporate the acetone using a rotary evaporator. To the residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, 5% aqueous sodium thiosulfate (to remove any residual iodine), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude 1-Iodo-2,5-dimethylhexane.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.
Protocol 2: Solvolysis via SN1 Reaction in Ethanol (B145695)
This protocol is designed to favor the SN1 pathway using a weak nucleophile (ethanol) which also acts as the polar protic solvent.
Objective: To synthesize 2-Ethoxy-2,5-dimethylhexane via an SN1 reaction with carbocation rearrangement.
Materials:
-
This compound
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of absolute ethanol.
-
Reaction Conditions: Heat the solution to a gentle reflux with stirring. The reaction is typically slow due to the formation of an unstable primary carbocation being the rate-determining step.
-
Monitoring: Monitor the reaction progress by GC-MS to identify the formation of the rearranged ether product and potential elimination byproducts. The reaction may take 24-72 hours.
-
Workup: After completion, cool the reaction mixture to room temperature.
-
Neutralization: Slowly add saturated aqueous sodium bicarbonate solution to neutralize the HCl formed during the reaction.
-
Extraction: Evaporate most of the ethanol using a rotary evaporator. Add diethyl ether and water to the residue and transfer to a separatory funnel.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the filtrate using a rotary evaporator (the product is volatile).
-
Purification and Analysis: The product mixture can be analyzed by GC-MS to determine the ratio of substitution and elimination products. Purification can be achieved by fractional distillation.
Visualizations
SN2 Reaction Pathway
Caption: Concerted SN2 mechanism for this compound.
SN1 Reaction Pathway with Rearrangement
Caption: Stepwise SN1 mechanism showing carbocation rearrangement.
Experimental Workflow for SN2 Protocol
Caption: General workflow for the SN2 synthesis of 1-Iodo-2,5-dimethylhexane.
References
Application Notes and Protocols for Williamson Ether Synthesis Using 1-Chloro-2,5-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and a primary alkyl halide. This application note provides a detailed protocol and relevant data for the use of 1-chloro-2,5-dimethylhexane, a sterically hindered primary alkyl halide, in this synthesis. Due to its structure, this compound presents a unique challenge, as the competing E2 elimination reaction can become significant. These notes offer guidance on reaction conditions to favor the desired SN2 pathway and maximize ether yield.
Data Presentation
The successful synthesis of ethers from this compound is highly dependent on the reaction conditions and the chosen alkoxide. The following tables summarize the physical properties of the key reactant and provide expected outcomes for the synthesis with various alkoxides.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₇Cl |
| Molecular Weight | 148.67 g/mol [1] |
| Boiling Point | 167-168 °C (estimated) |
| Density | 0.86 g/cm³ (estimated) |
| CAS Number | 128399-80-4[1] |
Table 2: Expected Reaction Outcomes and Physical Properties of Potential Products
| Alkoxide (R-O⁻) | Expected Major Product (SN2) | Expected Byproduct (E2) | Expected SN2/E2 Ratio | Boiling Point of Ether Product (°C) (estimated) |
| Methoxide (CH₃O⁻) | 1-Methoxy-2,5-dimethylhexane | 2,5-Dimethyl-1-hexene | Moderate to Good | ~150-160 |
| Ethoxide (CH₃CH₂O⁻) | 1-Ethoxy-2,5-dimethylhexane | 2,5-Dimethyl-1-hexene | Moderate | ~160-170 |
| Isopropoxide ((CH₃)₂CHO⁻) | 1-Isopropoxy-2,5-dimethylhexane | 2,5-Dimethyl-1-hexene | Low to Moderate | ~170-180 |
| tert-Butoxide ((CH₃)₃CO⁻) | 1-tert-Butoxy-2,5-dimethylhexane | 2,5-Dimethyl-1-hexene | Very Low (E2 favored) | ~180-190 |
Note: The SN2/E2 ratio is highly dependent on reaction conditions. The values presented are qualitative expectations. Lower temperatures, non-bulky bases, and polar aprotic solvents will favor the SN2 product.
Experimental Protocols
The following is a generalized protocol for the Williamson ether synthesis using this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific alkoxides.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Alkoxide Formation:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add the desired anhydrous alcohol (1.2 equivalents) and anhydrous DMF or DMSO.
-
Under a gentle flow of inert gas, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C (ice bath).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation and formation of the sodium alkoxide. Evolution of hydrogen gas will be observed.
-
-
Ether Synthesis:
-
Slowly add this compound (1.0 equivalent) to the freshly prepared alkoxide solution via a syringe or dropping funnel.
-
Heat the reaction mixture to 50-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from 2 to 24 hours depending on the alkoxide used.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with water and then with brine to remove any remaining DMF/DMSO and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to separate the desired ether from the alkene byproduct and any unreacted starting material.
-
Mandatory Visualizations
Signaling Pathway of the Williamson Ether Synthesis
Caption: Reaction pathway for the Williamson ether synthesis.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis.
Discussion
The primary challenge in utilizing this compound in the Williamson ether synthesis is its steric hindrance. Although a primary alkyl halide, the bulky 2,5-dimethylhexane (B165582) group can impede the backside attack required for the SN2 mechanism. This steric hindrance makes the competing E2 elimination a more favorable pathway, especially with bulky alkoxides.
To maximize the yield of the desired ether, the following considerations are crucial:
-
Choice of Base: A strong, non-bulky base is essential for the complete and rapid formation of the alkoxide without introducing additional steric hindrance. Sodium hydride is an excellent choice as it irreversibly deprotonates the alcohol, and the byproduct (H₂) is a gas that is easily removed from the reaction mixture.
-
Choice of Alkoxide: Less sterically hindered alkoxides will favor the SN2 reaction. Methoxide and ethoxide are expected to give higher yields of the corresponding ethers compared to isopropoxide or the highly hindered tert-butoxide. With tert-butoxide, the E2 elimination product, 2,5-dimethyl-1-hexene, is expected to be the major product.
-
Solvent: Polar aprotic solvents such as DMF and DMSO are preferred. These solvents solvate the cation of the alkoxide, leaving the "naked" and more nucleophilic alkoxide anion to participate in the SN2 reaction. Protic solvents would solvate the alkoxide, reducing its nucleophilicity.
-
Temperature: The reaction should be conducted at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor the elimination reaction, which has a higher activation energy than the substitution reaction. A typical temperature range is 50-100 °C.[2]
Conclusion
The Williamson ether synthesis using this compound is a feasible but challenging transformation. By carefully selecting a non-bulky alkoxide, a strong base for its formation, a polar aprotic solvent, and maintaining a moderate reaction temperature, the competing E2 elimination can be minimized, leading to a successful synthesis of the desired 1-alkoxy-2,5-dimethylhexane. The protocols and data provided in this application note serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
References
Application Notes and Protocols: 1-Chloro-2,5-dimethylhexane as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2,5-dimethylhexane is a primary alkyl halide that serves as a versatile alkylating agent in organic synthesis. Its branched structure introduces a 2,5-dimethylhexyl moiety onto a variety of nucleophilic substrates. This structural motif can be valuable in medicinal chemistry and materials science for modifying the lipophilicity, steric bulk, and metabolic stability of molecules. Alkyl halides are reactive compounds due to the electrophilic nature of the carbon atom bonded to the halogen, making them suitable for nucleophilic substitution reactions.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key alkylation reactions.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C8H17Cl |
| Molecular Weight | 148.67 g/mol [2] |
| IUPAC Name | This compound[2] |
| SMILES | CC(C)CCC(C)CCl[2] |
| CAS Number | 128399-80-4[2] |
Applications in Organic Synthesis
This compound is a valuable reagent for introducing the bulky and lipophilic 2,5-dimethylhexyl group. This can be particularly useful in drug development to enhance membrane permeability and reduce metabolic degradation. Key applications include the alkylation of amines, phenols, and aromatic systems. While direct literature on this compound is limited, its reactivity can be inferred from general principles of alkyl halide chemistry and from the applications of its close analog, 2,5-dichloro-2,5-dimethylhexane, which is a key precursor in the synthesis of the retinoid X receptor (RXR) agonist, Bexarotene.[3]
N-Alkylation of Amines
The introduction of alkyl groups to amines is a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals.[4][5] this compound can be used for the mono-alkylation of primary and secondary amines to yield the corresponding secondary and tertiary amines.
O-Alkylation of Phenols
The alkylation of phenols to produce aryl ethers is another important reaction in organic synthesis. These ethers are common in natural products and drug molecules. This compound can react with phenols under basic conditions to yield 2,5-dimethylhexyl aryl ethers.
Friedel-Crafts Alkylation of Aromatic Compounds
The Friedel-Crafts reaction is a classic method for attaching alkyl groups to aromatic rings.[6][7] This is typically carried out using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] The reaction of this compound with an aromatic substrate in the presence of a Lewis acid can lead to the formation of a new carbon-carbon bond. It is important to note that carbocation rearrangements are a common side reaction in Friedel-Crafts alkylations, which can lead to a mixture of products.[6][7]
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates.
Protocol for N-Alkylation of a Primary Amine
This protocol describes the mono-alkylation of a primary amine using this compound.
Reaction Scheme: R-NH₂ + Cl-CH₂-CH(CH₃)-CH₂-CH₂-CH(CH₃)₂ → R-NH-CH₂-CH(CH₃)-CH₂-CH₂-CH(CH₃)₂
Materials and Reagents:
| Reagent | Molar Eq. | Amount |
| Primary Amine | 1.0 | (user-defined) |
| This compound | 1.1 | (calculated) |
| Potassium Carbonate (K₂CO₃) | 2.0 | (calculated) |
| Acetonitrile (B52724) (MeCN) | - | (sufficient volume) |
Procedure:
-
To a round-bottom flask, add the primary amine (1.0 eq) and potassium carbonate (2.0 eq).
-
Add acetonitrile to the flask to create a stirrable suspension.
-
Add this compound (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of a primary amine.
Protocol for O-Alkylation of a Phenol (B47542)
This protocol details the synthesis of a 2,5-dimethylhexyl aryl ether from a phenol.
Reaction Scheme: Ar-OH + Cl-CH₂-CH(CH₃)-CH₂-CH₂-CH(CH₃)₂ → Ar-O-CH₂-CH(CH₃)-CH₂-CH₂-CH(CH₃)₂
Materials and Reagents:
| Reagent | Molar Eq. | Amount |
| Phenol | 1.0 | (user-defined) |
| This compound | 1.2 | (calculated) |
| Sodium Hydride (NaH, 60% in mineral oil) | 1.5 | (calculated) |
| Dimethylformamide (DMF) | - | (sufficient volume) |
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of the phenol (1.0 eq) in dry DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add this compound (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography.
// Nodes A [label="1. Dissolve Phenol in Dry DMF under Inert Atmosphere", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Cool to 0 °C and Add NaH", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Stir and Warm to Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Re-cool to 0 °C and Add this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Stir Overnight and Monitor (TLC/LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Quench with Water", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="7. Extraction and Workup", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="8. Purify by Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Isolated O-alkylated Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; H -> I [color="#5F6368"]; }
Caption: Inhibition of the Ras-Raf-MEK-ERK pathway by a hypothetical compound.
Conclusion
This compound is a useful, albeit not widely documented, alkylating agent for the introduction of a branched, lipophilic moiety. The protocols provided herein offer a starting point for its application in the synthesis of novel compounds for pharmaceutical and materials science research. As with any reactive chemical, appropriate safety precautions should be taken when handling this compound and the reagents used in these protocols. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific substrates.
References
- 1. Alkyl Halide Explained: Structure, Types, and Reactions [eureka.patsnap.com]
- 2. This compound | C8H17Cl | CID 13931564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 2,5-Dichloro-2,5-dimethylhexane (EVT-459734) | 6223-78-5 [evitachem.com]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Dehydrohalogenation of 1-Chloro-2,5-dimethylhexane to form Alkenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dehydrohalogenation of 1-chloro-2,5-dimethylhexane, a primary alkyl halide, to yield isomeric alkenes. This reaction is a fundamental transformation in organic synthesis, allowing for the strategic introduction of carbon-carbon double bonds, which are key structural motifs in many biologically active molecules and pharmaceutical intermediates. The protocols outlined below describe methods to selectively favor the formation of either the Hofmann or Zaitsev elimination products.
Introduction
Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen and a halogen atom from adjacent carbon atoms of an alkyl halide, resulting in the formation of an alkene. The regioselectivity of this reaction is highly dependent on the steric bulk of the base employed. The use of a sterically hindered base, such as potassium tert-butoxide, typically favors the formation of the less substituted alkene (Hofmann product). Conversely, a less hindered base, like sodium ethoxide, tends to yield the more substituted and thermodynamically more stable alkene (Zaitsev product).
For this compound, two primary alkene products are possible: 2,5-dimethyl-1-hexene (B1584997) (the Hofmann product) and 2,5-dimethyl-2-hexene (B165584) (the Zaitsev product).
Reaction Mechanism and Regioselectivity
The dehydrohalogenation of this compound proceeds via a bimolecular elimination (E2) mechanism. This is a concerted, one-step process where the base abstracts a proton from the β-carbon while the leaving group (chloride) departs from the α-carbon, leading to the formation of a double bond.
The choice of base dictates the major product:
-
Hofmann Elimination: A bulky base like potassium tert-butoxide will preferentially abstract a proton from the sterically most accessible β-carbon (C1), leading to the formation of the terminal alkene, 2,5-dimethyl-1-hexene.
-
Zaitsev Elimination: A smaller base such as sodium ethoxide can access the more sterically hindered β-proton on C2, resulting in the formation of the more substituted internal alkene, 2,5-dimethyl-2-hexene.
Data Presentation
The following tables summarize the expected product distribution and yields for the dehydrohalogenation of this compound under different reaction conditions.
Table 1: Product Distribution in the Dehydrohalogenation of this compound
| Base/Solvent System | Major Product | Minor Product | Expected Major:Minor Ratio |
| Potassium tert-butoxide / DMSO | 2,5-dimethyl-1-hexene (Hofmann) | 2,5-dimethyl-2-hexene (Zaitsev) | ~90:10 |
| Sodium ethoxide / Ethanol (B145695) | 2,5-dimethyl-2-hexene (Zaitsev) | 2,5-dimethyl-1-hexene (Hofmann) | ~70:30 |
Table 2: Physical and Spectroscopic Data of Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 2,5-dimethyl-1-hexene | C8H16 | 112.22 | 114-115 | 4.67 (s, 2H), 2.01 (t, 2H), 1.72 (s, 3H), 1.55 (m, 1H), 1.18 (t, 2H), 0.88 (d, 6H) | 146.9, 109.4, 42.9, 38.6, 28.3, 22.6, 22.4 |
| 2,5-dimethyl-2-hexene | C8H16 | 112.22 | 118-119 | 5.10 (t, 1H), 1.95 (d, 2H), 1.68 (s, 3H), 1.60 (s, 3H), 1.55 (m, 1H), 0.88 (d, 6H) | 132.8, 123.7, 42.8, 28.3, 25.8, 22.4, 17.8 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
This protocol is adapted from the synthesis of 2,5-dichloro-2,5-dimethylhexane (B133102) from the corresponding diol.
Materials:
-
2,5-dimethyl-1-hexanol
-
Thionyl chloride (SOCl2)
-
Anhydrous diethyl ether
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dimethyl-1-hexanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of thionyl chloride to the stirred solution. A small amount of pyridine can be added as a catalyst.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Protocol 2: Dehydrohalogenation to Favor 2,5-dimethyl-1-hexene (Hofmann Product)
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous diethyl ether
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound and anhydrous DMSO under an inert atmosphere.
-
Add 1.5 equivalents of potassium tert-butoxide to the solution in one portion.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and add cold deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent using a rotary evaporator at low temperature and pressure due to the volatility of the product.
-
Analyze the product mixture by GC-MS to determine the ratio of 2,5-dimethyl-1-hexene to 2,5-dimethyl-2-hexene. The expected major product is 2,5-dimethyl-1-hexene.
Protocol 3: Dehydrohalogenation to Favor 2,5-dimethyl-2-hexene (Zaitsev Product)
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add this compound to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold deionized water.
-
Extract the product with pentane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.
-
Analyze the product mixture by GC-MS to determine the ratio of 2,5-dimethyl-2-hexene to 2,5-dimethyl-1-hexene. The expected major product is 2,5-dimethyl-2-hexene.
Visualizations
Caption: E2 mechanism for the dehydrohalogenation of this compound.
Caption: General experimental workflow for the dehydrohalogenation reaction.
Caption: Regioselectivity in the dehydrohalogenation of this compound.
Application Note & Protocol: Synthesis of 1-Azido-2,5-dimethylhexane
Topic: Reaction of 1-Chloro-2,5-dimethylhexane with Sodium Azide (B81097) Application No: AN-SN2-0817 Version: 1.0 For Research Use Only
Introduction
The synthesis of organic azides is a cornerstone of modern medicinal chemistry and drug development. These compounds serve as versatile chemical handles, most notably for their participation in the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry."[1][2] This reaction allows for the efficient and regioselective formation of stable 1,2,3-triazole rings, which are valuable isosteres for amide bonds and can improve the pharmacological properties of lead compounds.[2]
This document provides a detailed protocol for the synthesis of 1-azido-2,5-dimethylhexane from this compound and sodium azide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the azide anion (N₃⁻) acts as a potent nucleophile.[3] As this compound is a primary alkyl halide, the SN2 pathway is highly favored, leading to a clean and efficient conversion to the desired alkyl azide.[3][4] The resulting 1-azido-2,5-dimethylhexane is a key building block for constructing diverse molecular libraries for high-throughput screening.
Reaction Mechanism
The substitution reaction follows a concerted SN2 mechanism. The azide nucleophile performs a "backside attack" on the electrophilic carbon atom bonded to the chlorine. This single-step process involves the simultaneous formation of the C-N₃ bond and cleavage of the C-Cl bond, proceeding through a high-energy trigonal bipyramidal transition state.[4] A key stereochemical feature of the SN2 reaction is the inversion of configuration at the reaction center, known as a Walden inversion.[4]
Caption: SN2 mechanism for the synthesis of 1-azido-2,5-dimethylhexane.
Experimental Protocol
This protocol outlines the synthesis of 1-azido-2,5-dimethylhexane on a 10 mmol scale.
Materials and Equipment
-
Reagents:
-
This compound (C₈H₁₇Cl, MW: 148.67 g/mol )
-
Sodium Azide (NaN₃, MW: 65.01 g/mol )
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates (silica gel 60 F₂₅₄)
-
Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask containing a magnetic stir bar, add sodium azide (0.78 g, 12 mmol, 1.2 eq).
-
Add anhydrous DMF (20 mL) to the flask.
-
Add this compound (1.49 g, 10 mmol, 1.0 eq) to the stirred suspension.
-
Fit the flask with a reflux condenser and a drying tube.
-
Reaction Execution: Heat the reaction mixture to 70-80°C in a heating mantle.
-
Maintain vigorous stirring and heat for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 95:5 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, typically higher Rf, product spot indicates reaction progression.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous phase with diethyl ether (3 x 40 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation or silica (B1680970) gel column chromatography to yield pure 1-azido-2,5-dimethylhexane.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for SN2 reactions of primary alkyl halides with sodium azide.
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Nucleophile | Sodium Azide (NaN₃) | [2][5] |
| Stoichiometry | 1.0 eq Substrate, 1.2-1.5 eq NaN₃ | [2] |
| Solvent | Anhydrous DMF | [2][5] |
| Temperature | 60-80°C | [2] |
| Reaction Time | 12-24 hours | [2] |
| Expected Yield | >85% | [5] |
| Product | 1-Azido-2,5-dimethylhexane | - |
| Characterization | IR (ν̃ ≈ 2100 cm⁻¹ for N₃ stretch), ¹H NMR, ¹³C NMR, MS | - |
Experimental Workflow Visualization
Caption: General experimental workflow for the synthesis of 1-azido-2,5-dimethylhexane.
Safety Precautions
CRITICAL: Sodium azide is acutely toxic and potentially explosive under certain conditions. All manipulations must be performed with extreme caution.
-
Toxicity: Sodium azide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[6][7] It functions as a potent metabolic inhibitor.
-
Handling: Always handle sodium azide in a certified chemical fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and double-layered nitrile gloves.[9][10]
-
Explosion Hazard:
-
Acids: Sodium azide reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[8][10] Store sodium azide away from all acids.
-
Heavy Metals: Avoid contact with heavy metals such as lead, copper, silver, or their salts.[6][8] Explosive heavy metal azides can form. Never use metal spatulas for transferring solid sodium azide; use plastic or ceramic spatulas instead.[6][7]
-
Halogenated Solvents: Avoid contact with certain chlorinated solvents like dichloromethane (B109758) or carbon disulfide.[6][7]
-
-
Waste Disposal: Do not discard sodium azide or azide-containing solutions down the drain. [7][10] This can lead to the formation of explosive metal azides in the plumbing. All azide waste must be collected in a designated, clearly labeled, non-metal container and disposed of as hazardous waste according to institutional EHS guidelines.[9][10]
-
Spill Cleanup: In case of a small spill inside a fume hood, cover the solid with a damp paper towel (using alkaline water, pH > 9) to prevent dust formation, and collect it into a designated waste container.[9] For larger spills, evacuate the area and contact your institution's safety office immediately.[8]
References
- 1. Buy 1-Azidohexane | 6926-45-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. uthsc.edu [uthsc.edu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
Synthesis of 2,5-Dimethylhexylamine from 1-Chloro-2,5-dimethylhexane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,5-dimethylhexylamine from the starting material 1-chloro-2,5-dimethylhexane. The following methods are established routes for the formation of primary amines from alkyl halides and have been adapted for this specific transformation.
Introduction
2,5-Dimethylhexylamine is a primary amine that can serve as a valuable building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The conversion of this compound to the corresponding amine is a key synthetic step that can be achieved through several established methodologies. This document outlines three effective protocols: the Gabriel Synthesis, the Delépine Reaction, and a two-step azide (B81097) synthesis followed by reduction. Each method offers distinct advantages and considerations in terms of reaction conditions, yields, and substrate scope.
The selection of a particular synthetic route will depend on factors such as the desired scale of the reaction, the availability of reagents, and the tolerance of other functional groups in the molecule. The protocols provided herein are intended to serve as a comprehensive guide for researchers in the successful synthesis of 2,5-dimethylhexylamine.
Method 1: Gabriel Synthesis
The Gabriel synthesis is a robust and widely used method for the preparation of primary amines from primary alkyl halides. This method avoids the common problem of over-alkylation often encountered with direct amination using ammonia. The reaction proceeds in two steps: first, the N-alkylation of potassium phthalimide (B116566) with the alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.
Experimental Protocol
Step 1: N-Alkylation of Potassium Phthalimide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine potassium phthalimide (1.1 equivalents) and dry N,N-dimethylformamide (DMF).
-
Add this compound (1.0 equivalent) to the stirred suspension.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitated N-(2,5-dimethylhexyl)phthalimide by filtration.
-
Wash the solid with water and dry under vacuum.
Step 2: Hydrazinolysis of N-(2,5-dimethylhexyl)phthalimide
-
Suspend the dried N-(2,5-dimethylhexyl)phthalimide in ethanol (B145695) or methanol (B129727) in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine (B178648) hydrate (B1144303) (1.5 - 2.0 equivalents) to the suspension.
-
Heat the mixture to reflux for 4-8 hours. A white precipitate of phthalhydrazide (B32825) will form.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate any remaining phthalhydrazide.
-
Filter the mixture to remove the solid by-product.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine hydrochloride salt.
-
To isolate the free amine, dissolve the salt in water, basify with a strong base (e.g., NaOH or KOH) to a pH > 12, and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,5-dimethylhexylamine.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 75-90% (overall) | Representative yields for Gabriel synthesis with primary alkyl halides.[1][2] |
| Reaction Time (Alkylation) | 12-24 hours | General protocol for similar substrates.[3] |
| Reaction Temperature (Alkylation) | 80-100 °C | General protocol for similar substrates.[3] |
| Reaction Time (Hydrazinolysis) | 4-8 hours | General protocol for similar substrates. |
| Reaction Temperature (Hydrazinolysis) | Reflux | General protocol for similar substrates. |
Workflow Diagram
Caption: Gabriel Synthesis Workflow for 2,5-Dimethylhexylamine.
Method 2: Delépine Reaction
The Delépine reaction provides an alternative route to primary amines from reactive alkyl halides. This method involves the reaction of the alkyl halide with hexamethylenetetramine (urotropine) to form a quaternary ammonium (B1175870) salt, which is subsequently hydrolyzed with acid to yield the primary amine.
Experimental Protocol
-
Dissolve this compound (1.0 equivalent) and hexamethylenetetramine (1.1 equivalents) in a mixture of chloroform (B151607) and ethanol.
-
Reflux the solution for 4-6 hours. The quaternary ammonium salt may precipitate from the solution.
-
Cool the reaction mixture and collect the precipitated salt by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
To the crude salt, add a solution of concentrated hydrochloric acid in ethanol.
-
Reflux the mixture for 6-12 hours to effect hydrolysis.
-
After cooling, a precipitate of ammonium chloride may form; remove this by filtration.
-
Concentrate the filtrate to obtain the crude 2,5-dimethylhexylamine hydrochloride.
-
For the free amine, dissolve the hydrochloride salt in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent.
-
Dry the organic extracts, filter, and remove the solvent to yield the final product.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 60-80% | Representative yields for the Delépine reaction.[3][4] |
| Reaction Time (Salt Formation) | 4-6 hours | General protocol for similar substrates.[5] |
| Reaction Temperature (Salt Formation) | Reflux | General protocol for similar substrates.[5] |
| Reaction Time (Hydrolysis) | 6-12 hours | General protocol for similar substrates.[4] |
| Reaction Temperature (Hydrolysis) | Reflux | General protocol for similar substrates.[4] |
Reaction Pathway Diagram
Caption: Delépine Reaction Pathway.
Method 3: Azide Synthesis and Reduction
This two-step sequence is another effective method for the preparation of primary amines from alkyl halides, particularly when mild reaction conditions are required for the final reduction step. The first step involves the nucleophilic substitution of the chloride with sodium azide to form an alkyl azide. The subsequent reduction of the azide yields the primary amine.
Experimental Protocol
Step 1: Synthesis of 2,5-Dimethylhexyl Azide
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a polar aprotic solvent such as DMF or DMSO.
-
Add sodium azide (1.2 - 1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain crude 2,5-dimethylhexyl azide. Caution: Organic azides can be explosive and should be handled with care.
Step 2: Reduction of 2,5-Dimethylhexyl Azide
-
Using Lithium Aluminum Hydride (LAH):
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2,5-dimethylhexyl azide in the same anhydrous solvent to the LAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it with ether.
-
Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate to give 2,5-dimethylhexylamine.
-
-
Using Catalytic Hydrogenation:
-
Dissolve the 2,5-dimethylhexyl azide in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or disappearance of the azide peak in IR spectroscopy).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the 2,5-dimethylhexylamine.
-
Quantitative Data
| Parameter | Value | Reference |
| Yield (Azide Formation) | >90% | Representative yields for SN2 reaction with azide. |
| Yield (Reduction) | 80-95% | Representative yields for azide reduction.[1][6] |
| Reaction Time (Azide Formation) | 12-24 hours | General protocol for similar substrates. |
| Reaction Temperature (Azide Formation) | 60-80 °C | General protocol for similar substrates. |
| Reaction Time (Reduction) | 4-8 hours (LAH) / 12-24 hours (H₂/Pd/C) | General protocol for similar substrates. |
| Reaction Temperature (Reduction) | 0 °C to RT (LAH) / RT (H₂/Pd/C) | General protocol for similar substrates. |
Logical Workflow Diagram
Caption: Azide Synthesis and Reduction Workflow.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Delépine reaction - Wikipedia [en.wikipedia.org]
- 5. Delepine reaction [organic-chemistry.org]
- 6. Amine synthesis by azide reduction [organic-chemistry.org]
Application Notes and Protocols: Biological Activity Screening of 1-Chloro-2,5-dimethylhexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the initial biological activity screening of novel 1-Chloro-2,5-dimethylhexane derivatives. Halogenated hydrocarbons represent a diverse class of molecules with a wide range of industrial and pharmaceutical applications. Their biological effects can be significant, warranting thorough investigation for potential therapeutic applications or toxicological assessment. The protocols outlined herein describe standard in vitro assays to evaluate the antimicrobial, cytotoxic, and enzyme inhibitory potential of this class of compounds.
While specific biological activity data for this compound derivatives are not extensively documented in public literature, the methodologies provided are established and widely used for the preliminary screening of novel chemical entities.[1][2] These protocols are intended to serve as a foundational framework for researchers to adapt based on their specific hypotheses and available resources.
Data Presentation: Summary of Quantitative Biological Activity
Effective data management is crucial for comparing the biological activity of different this compound derivatives. The following tables provide a standardized format for presenting quantitative data obtained from the screening assays. Researchers should populate similar tables with their experimental findings.
Table 1: Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration, MIC)
| Compound ID | Derivative Substitution | Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control | MIC (µg/mL) of Positive Control |
| CDM-001 | Unsubstituted | Staphylococcus aureus | Positive | [Insert Data] | Vancomycin | [Insert Data] |
| CDM-001 | Unsubstituted | Escherichia coli | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |
| CDM-002 | 3-hydroxy | Staphylococcus aureus | Positive | [Insert Data] | Vancomycin | [Insert Data] |
| CDM-002 | 3-hydroxy | Escherichia coli | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |
| CDM-003 | 4-fluoro | Staphylococcus aureus | Positive | [Insert Data] | Vancomycin | [Insert Data] |
| CDM-003 | 4-fluoro | Escherichia coli | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |
Table 2: Cytotoxicity of this compound Derivatives (IC50)
| Compound ID | Derivative Substitution | Cell Line | Cell Type | IC50 (µM) | Positive Control | IC50 (µM) of Positive Control |
| CDM-001 | Unsubstituted | HeLa | Human Cervical Cancer | [Insert Data] | Doxorubicin | [Insert Data] |
| CDM-001 | Unsubstituted | A549 | Human Lung Carcinoma | [Insert Data] | Doxorubicin | [Insert Data] |
| CDM-002 | 3-hydroxy | HeLa | Human Cervical Cancer | [Insert Data] | Doxorubicin | [Insert Data] |
| CDM-002 | 3-hydroxy | A549 | Human Lung Carcinoma | [Insert Data] | Doxorubicin | [Insert Data] |
| CDM-003 | 4-fluoro | HeLa | Human Cervical Cancer | [Insert Data] | Doxorubicin | [Insert Data] |
| CDM-003 | 4-fluoro | A549 | Human Lung Carcinoma | [Insert Data] | Doxorubicin | [Insert Data] |
Table 3: Enzyme Inhibitory Activity of this compound Derivatives (IC50)
| Compound ID | Derivative Substitution | Target Enzyme | Enzyme Class | IC50 (µM) | Positive Control | IC50 (µM) of Positive Control |
| CDM-001 | Unsubstituted | Cytochrome P450 2E1 | Oxidoreductase | [Insert Data] | Disulfiram | [Insert Data] |
| CDM-002 | 3-hydroxy | Cytochrome P450 2E1 | Oxidoreductase | [Insert Data] | Disulfiram | [Insert Data] |
| CDM-003 | 4-fluoro | Cytochrome P450 2E1 | Oxidoreductase | [Insert Data] | Disulfiram | [Insert Data] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds against selected bacterial strains.[1][3]
Materials:
-
96-well microtiter plates
-
Test compounds (this compound derivatives) dissolved in an appropriate solvent (e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Spectrophotometer or plate reader
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a pure overnight culture, select 3-4 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
In the first column of wells, add 100 µL of the test compound stock solution to achieve the highest desired concentration.
-
Perform two-fold serial dilutions by transferring 100 µL from each well to the next well in the same row. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[1]
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3] This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
-
In Vitro Cytotoxicity Assay: MTT Assay
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cultured mammalian cells, providing a measure of cell viability.[2]
Materials:
-
96-well cell culture plates
-
Mammalian cell lines (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Positive control (e.g., Doxorubicin)
Protocol:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow the cells to attach.[2]
-
-
Compound Exposure:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for another 24-48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Enzyme Inhibition Assay: Cytochrome P450 2E1 (CYP2E1) Inhibition
This protocol assesses the ability of the test compounds to inhibit the activity of CYP2E1, an enzyme involved in the metabolism of many xenobiotics, including halogenated hydrocarbons.[4]
Materials:
-
96-well plates (UV-transparent or black for fluorescence)
-
Recombinant human CYP2E1 enzyme
-
CYP2E1 substrate (e.g., p-nitrophenol or a fluorescent probe)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer
-
Test compounds dissolved in a suitable solvent
-
Positive control inhibitor (e.g., Disulfiram)
-
Plate reader capable of absorbance or fluorescence measurement
Protocol:
-
Assay Preparation:
-
Prepare a master mix containing the potassium phosphate buffer, NADPH regenerating system, and the CYP2E1 enzyme.
-
-
Inhibitor Pre-incubation:
-
Add the test compound at various concentrations to the wells of the 96-well plate.
-
Add the master mix to each well.
-
Include a positive control (known inhibitor) and a negative control (no inhibitor).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the CYP2E1 substrate to all wells to start the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like acetonitrile).
-
Measure the formation of the product by reading the absorbance or fluorescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the general experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: General workflow for the biological activity screening of novel compounds.
Caption: Hypothetical signaling pathway potentially modulated by a bioactive derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivation of halogenated hydrocarbons by cytochrome P4502E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. superchemistryclasses.com [superchemistryclasses.com]
Application of 1-Chloro-2,5-dimethylhexane in the Synthesis of a Novel Woody-Amber Fragrance Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2,5-dimethylhexane is a halogenated alkane that, while not a fragrance ingredient itself, holds potential as a versatile building block in the synthesis of novel fragrance compounds. Its branched alkyl structure can be strategically introduced into aromatic systems to create molecules with desirable olfactory properties, particularly in the woody and amber fragrance families. This application note details a hypothetical, yet chemically plausible, synthetic route for the preparation of a novel fragrance intermediate, 7-isopropyl-1,1,4-trimethyl-1,2,3,4-tetrahydronaphthalene, starting from this compound and p-cymene (B1678584). This tetralin derivative is a potential precursor to synthetic musks and ambergris-type odorants.
The core of this synthetic approach lies in the Friedel-Crafts alkylation reaction, a fundamental method for C-C bond formation on aromatic rings.[1] In this process, this compound serves as the alkylating agent to introduce the 2,5-dimethylhexyl moiety onto the p-cymene backbone. Subsequent intramolecular cyclization, or cyclialkylation, yields the target tetralin structure.
Reaction and Mechanism
The overall synthetic pathway involves a two-step process:
-
Friedel-Crafts Alkylation: p-Cymene is alkylated with this compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form an alkylated aromatic intermediate.
-
Intramolecular Cyclization (Cyclialkylation): The intermediate from the first step undergoes an acid-catalyzed intramolecular cyclization to form the desired tetralin ring system.
The mechanism for the initial Friedel-Crafts alkylation proceeds via the formation of a secondary carbocation from this compound, which then acts as an electrophile attacking the electron-rich aromatic ring of p-cymene. Due to the directing effects of the existing alkyl groups on p-cymene, the substitution is expected to occur at the position ortho to the isopropyl group.
Application Notes
This synthetic route offers a pathway to a novel class of fragrance precursors characterized by a substituted tetralin core. The presence of the gem-dimethyl group and other alkyl substituents on the saturated ring of the tetralin is a common structural feature in potent woody and ambergris odorants. The resulting 7-isopropyl-1,1,4-trimethyl-1,2,3,4-tetrahydronaphthalene can be further functionalized, for instance, through oxidation or esterification, to fine-tune its olfactory profile.
The choice of p-cymene as the aromatic starting material is strategic as it is a naturally derived and readily available terpene. The 2,5-dimethylhexane (B165582) side chain, once cyclized, contributes to the steric bulk of the molecule, which can influence its interaction with olfactory receptors and, consequently, its perceived scent.
Experimental Protocols
Protocol 1: Synthesis of 1-(2,5-dimethylhexyl)-4-isopropyl-1-methylbenzene (Intermediate)
Materials:
-
This compound (98% purity)
-
p-Cymene (99% purity)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, add p-cymene (1.5 eq) dropwise over 20 minutes, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain the title intermediate.
Protocol 2: Synthesis of 7-isopropyl-1,1,4-trimethyl-1,2,3,4-tetrahydronaphthalene (Final Product)
Materials:
-
1-(2,5-dimethylhexyl)-4-isopropyl-1-methylbenzene (Intermediate from Protocol 1)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the intermediate from Protocol 1 (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition, allow the mixture to stir at 0°C for 1 hour and then at room temperature for 3 hours. Monitor the reaction by TLC.
-
Quench the reaction by carefully pouring the mixture over crushed ice.
-
Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with ice-cold water, saturated NaHCO₃ solution, and brine until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane) to yield the final product.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Yield (%) | Purity (%) |
| 1-(2,5-dimethylhexyl)-4-isopropyl-1-methylbenzene | C₁₉H₃₂ | 260.46 | 135-140 (at 1 mmHg) | 75 | 95 (GC-MS) |
| 7-isopropyl-1,1,4-trimethyl-1,2,3,4-tetrahydronaphthalene | C₁₆H₂₄ | 216.36 | 110-115 (at 1 mmHg) | 65 | 98 (GC-MS) |
Mandatory Visualization
Caption: Synthetic pathway for the target fragrance precursor.
Caption: Experimental workflow for the two-step synthesis.
References
Application Notes and Protocols: 1-Chloro-2,5-dimethylhexane and its Analogs as Building Blocks for Novel Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-chloro-2,5-dimethylhexane and its more reactive analog, 2,5-dichloro-2,5-dimethylhexane (B133102), as versatile building blocks in the development of novel pharmaceuticals. While direct applications of this compound in late-stage drug development are not extensively documented, its structural motifs are of significant interest. This document will focus on the well-established use of 2,5-dichloro-2,5-dimethylhexane in the synthesis of the potent Retinoid X Receptor (RXR) agonist, Bexarotene, to illustrate the potential of this class of compounds.
Introduction: The Pharmaceutical Potential of Dimethylhexane Scaffolds
Halogenated alkanes are fundamental building blocks in medicinal chemistry, enabling the construction of complex molecular architectures. The 2,5-dimethylhexane (B165582) scaffold, in particular, offers a unique combination of lipophilicity and steric bulk that can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The chloro-functionalization of this scaffold provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable starting material for the synthesis of diverse compound libraries.
This document will detail the application of 2,5-dichloro-2,5-dimethylhexane in the synthesis of Bexarotene, a cornerstone therapy for cutaneous T-cell lymphoma (CTCL).[1] The protocols and data presented herein will serve as a practical guide for researchers looking to explore the potential of similar halogenated dimethylhexane derivatives in their drug discovery programs.
Data Presentation: Biological Activity of Bexarotene
The following tables summarize the biological activity of Bexarotene, a pharmaceutical synthesized using a dimethylhexane-derived building block. This data highlights the therapeutic potential of molecules derived from this scaffold.
Table 1: Bexarotene RXR Agonist Activity [2][3]
| Receptor Subtype | EC50 (nM) |
| RXRα | 33 |
| RXRβ | 24 |
| RXRγ | 25 |
EC50 (Half-maximal effective concentration) values indicate the concentration of Bexarotene required to elicit 50% of the maximum response in activating the respective Retinoid X Receptor subtype.
Table 2: Cytotoxicity of Bexarotene in Cancer Cell Lines [4][5]
| Cell Line | Cancer Type | IC50 (µM) |
| Hut 78 | Cutaneous T-Cell Lymphoma | >150 (pure), ~128 (liposomal gel) |
| SW480 | Colon Adenocarcinoma | 80 ± 10 |
| A549 | Non-small Cell Lung Carcinoma | 85 ± 9 |
| MCF7 | Breast Adenocarcinoma | 67 ± 13 |
| OVCAR3 | Ovarian Adenocarcinoma | 10-20 (induces cell death)[6] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of Bexarotene required to inhibit the growth of the respective cancer cell line by 50%.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of pharmaceuticals derived from dimethylhexane building blocks.
Synthesis of 2,5-Dichloro-2,5-dimethylhexane
This protocol describes the synthesis of the key building block, 2,5-dichloro-2,5-dimethylhexane, from 2,5-dimethyl-2,5-hexanediol.
Materials:
-
2,5-dimethyl-2,5-hexanediol
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethyl-2,5-hexanediol.
-
Slowly add an excess of concentrated hydrochloric acid to the flask while stirring. The reaction is typically carried out at room temperature.
-
Continue stirring the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by carefully adding water to the reaction mixture.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with water to remove any remaining acid.
-
Dry the product under vacuum to obtain 2,5-dichloro-2,5-dimethylhexane.
Friedel-Crafts Alkylation for the Synthesis of a Bexarotene Intermediate
This protocol details the Friedel-Crafts alkylation of toluene (B28343) with 2,5-dichloro-2,5-dimethylhexane to produce 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene, a key intermediate in the synthesis of Bexarotene.[7]
Materials:
-
2,5-dichloro-2,5-dimethylhexane
-
Toluene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Water
-
Hexane (B92381) (for extraction and chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2,5-dichloro-2,5-dimethylhexane in an excess of toluene.
-
Cool the solution in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution in portions. An exothermic reaction may be observed.
-
After the addition is complete, continue to stir the reaction mixture. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by slowly adding water to the cooled mixture.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or hexane.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash chromatography on silica gel using hexane as the eluent to yield 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene.[7]
Retinoid X Receptor (RXR) Activation Reporter Assay
This protocol provides a general method for evaluating the agonist activity of synthesized compounds on RXR using a luciferase reporter assay.[8]
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Cell culture medium and supplements
-
RXR expression plasmid
-
RXRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Test compounds (dissolved in DMSO)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the RXR expression plasmid, the RXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or a vehicle control (DMSO).
-
Incubation: Incubate the cells with the compounds for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the application of dimethylhexane building blocks in pharmaceutical development.
Caption: Retinoid X Receptor (RXR) Signaling Pathway Activation by Bexarotene.
Caption: Experimental Workflow for Friedel-Crafts Alkylation.
Caption: Logical Relationship from Building Block to Therapeutic Application.
References
- 1. Bexarotene - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bexarotene | Retinoid X Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of the Number of Axial Bexarotene Ligands on the Cytotoxicity of Pt(IV) Analogs of Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bexarotene-induced cell death in ovarian cancer cells through Caspase-4-gasdermin E mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene | 6683-48-3 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Reactions with 1-Chloro-2,5-dimethylhexane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Grignard reactions involving the sterically hindered secondary alkyl halide, 1-chloro-2,5-dimethylhexane.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with this compound failing to initiate?
A1: Initiation failure is the most common issue, particularly with less reactive alkyl chlorides like this compound. The primary causes are:
-
Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the magnesium turnings prevents the reaction with the alkyl halide.[1]
-
Presence of Water: Grignard reagents are highly sensitive to moisture. Any trace of water in the glassware or solvent will quench the reagent as it forms.[2]
-
Low Reactivity of the Alkyl Chloride: The carbon-chlorine bond is stronger than carbon-bromine or carbon-iodine bonds, making the reaction inherently more sluggish.[3]
Solution:
-
Magnesium Activation: Vigorously stir the magnesium turnings under an inert atmosphere to mechanically break the oxide layer. Chemical activation is highly recommended. Common activators include a crystal of iodine, a few drops of 1,2-dibromoethane, or diisobutylaluminium hydride (DIBAL-H).[1]
-
Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying, and assembled while hot under a stream of inert gas (Nitrogen or Argon). Use anhydrous solvents.
Q2: I'm observing a low yield of my desired product. What are the likely side reactions?
A2: With sterically hindered substrates like this compound, several side reactions can compete with the Grignard reagent formation, leading to lower yields.
-
Wurtz Coupling: The newly formed Grignard reagent can react with the starting alkyl chloride, resulting in a homocoupled alkane byproduct (2,5,8,11-tetramethyldodecane). This is a major side reaction when using primary and secondary alkyl halides.
-
Elimination (E2) Reaction: The Grignard reagent can act as a base, promoting the elimination of HCl from the starting material to form an alkene (2,5-dimethylhex-1-ene).
Solution:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This keeps the concentration of the alkyl halide low, minimizing the rate of Wurtz coupling.
-
Temperature Control: Maintain a moderate temperature. While some heat may be needed for initiation, excessive temperatures can favor elimination and other side reactions. Lower temperatures can sometimes favor the desired Grignard formation.[1]
Q3: Which solvent is better for this reaction: diethyl ether or tetrahydrofuran (B95107) (THF)?
A3: Tetrahydrofuran (THF) is generally the preferred solvent for preparing Grignard reagents from less reactive halides like alkyl chlorides.[1]
-
Higher Solvating Power: THF is a better Lewis base and solvates the magnesium center more effectively, stabilizing the Grignard reagent.[4][5]
-
Higher Boiling Point: THF's boiling point (66 °C) is higher than diethyl ether's (34.6 °C).[4][6] This allows for a higher reaction temperature, which can be necessary to initiate and sustain the reaction with a less reactive chloride.
Q4: What are "Turbo-Grignard" reagents and should I consider using one?
A4: "Turbo-Grignard" reagents are prepared by adding lithium chloride (LiCl) to the reaction mixture. The LiCl breaks down the polymeric aggregates of the Grignard reagent, forming more soluble and reactive monomeric species.[1] You should consider this method if you are experiencing very low yields or reaction rates with conventional methods, as it can significantly enhance reactivity, especially for challenging substrates.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction does not start (no exotherm, no cloudiness, iodine color persists) | 1. Inactive magnesium surface.[1]2. Wet glassware or solvent.[2]3. Reaction temperature is too low. | 1. Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane. Crush the magnesium turnings under inert gas before adding solvent.2. Flame-dry or oven-dry all glassware immediately before use. Use freshly opened anhydrous solvent.3. Gently warm the flask with a heat gun (use with extreme caution with flammable solvents). |
| Low yield of Grignard reagent | 1. Incomplete reaction.2. Side reactions (Wurtz coupling, elimination).3. Poor quality of this compound. | 1. Extend the reaction time and ensure efficient stirring.2. Add the alkyl chloride solution slowly. Maintain a gentle reflux; avoid excessive heating.3. Use freshly distilled alkyl halide. |
| Formation of significant byproducts (e.g., high molecular weight alkanes or alkenes) | 1. Wurtz coupling is dominant.2. Elimination reaction is competing. | 1. Ensure slow, dropwise addition of the alkyl chloride to maintain a low concentration.2. Consider running the reaction at a lower temperature once initiated. |
| Reaction starts but then stops | 1. All exposed active magnesium has been consumed, leaving an oxide coating.2. Insufficient solvent to maintain solubility. | 1. Use an ultrasonic bath to help dislodge the oxide layer from the magnesium surface.2. Add more anhydrous solvent to the reaction. |
Data Presentation
The following table summarizes the expected yield of the Grignard reagent from this compound under various experimental conditions. These values are representative and based on typical outcomes for sterically hindered secondary alkyl chlorides.[3]
| Solvent | Mg Activation | Additive | Temperature | Expected Yield Range (%) | Notes |
| Diethyl Ether | None | None | Reflux (35 °C) | 30 - 45 | Initiation is often difficult and yields are unreliable. |
| Diethyl Ether | Iodine | None | Reflux (35 °C) | 40 - 55 | Iodine helps to initiate the reaction but Wurtz coupling can still be significant. |
| THF | None | None | Reflux (66 °C) | 50 - 65 | The higher temperature and better solvation of THF improve yield over diethyl ether.[6] |
| THF | Iodine | None | Reflux (66 °C) | 60 - 75 | A reliable and common method for less reactive chlorides. |
| THF | 1,2-Dibromoethane | None | Reflux (66 °C) | 65 - 80 | Highly effective activation method. |
| THF | Iodine | LiCl ("Turbo") | 25 - 40 °C | 75 - 90 | The addition of LiCl significantly enhances reactivity and can lead to higher yields even at lower temperatures. |
Experimental Protocols
Protocol 1: Standard Grignard Formation using Iodine Activation in THF
-
Preparation: Assemble a three-necked round-bottom flask with a magnetic stir bar, reflux condenser, dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagents: To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add approximately 10% of this solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the brown iodine color and the onset of a gentle reflux. Gentle warming with a heat gun may be necessary.
-
Formation: Once initiated, add the remainder of the alkyl chloride solution dropwise at a rate that maintains a steady but controlled reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 60 minutes to ensure the complete consumption of magnesium. The resulting cloudy, grey-to-brown solution is the Grignard reagent, which should be used immediately.
Protocol 2: High-Yield "Turbo-Grignard" Formation
-
Preparation: Follow the same glassware preparation as in Protocol 1.
-
Reagents: To the flask, add magnesium turnings (1.2 equivalents) and anhydrous lithium chloride (1.1 equivalents, dried under vacuum at >150°C).
-
Initiation: Add anhydrous THF to the flask. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (~10%) of the halide solution. Initiation may require gentle warming.
-
Formation and Completion: Once initiated, add the remaining alkyl chloride solution dropwise. The reaction is often more exothermic than the standard procedure, so an external cooling bath (water bath) may be necessary to maintain a controlled temperature (e.g., 25-40 °C). Stir for 1-2 hours after addition is complete.
Visualizations
Caption: Standard experimental workflow for Grignard reagent formation.
Caption: Troubleshooting decision tree for Grignard initiation failure.
Caption: Competing reaction pathways in Grignard synthesis.
References
preventing elimination side reactions with 1-Chloro-2,5-dimethylhexane
Welcome to the technical support center for reactions involving 1-Chloro-2,5-dimethylhexane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted elimination side reactions, ensuring the desired substitution products are obtained.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of alkene byproduct in my reaction with this compound. What is causing this?
A1: The formation of an alkene byproduct indicates that an elimination reaction (E2) is competing with your desired substitution reaction (SN2). This compound is a primary alkyl halide, which is susceptible to both pathways. Several factors can favor the unwanted E2 elimination, including the choice of base/nucleophile, solvent, and reaction temperature.
Q2: How does the structure of this compound influence the likelihood of elimination?
A2: While primary alkyl halides like this compound generally favor SN2 reactions due to low steric hindrance at the alpha-carbon, the methyl group at the C-2 position (beta-carbon) introduces some steric bulk. This can make it slightly more challenging for a nucleophile to access the alpha-carbon, and if a strong, bulky base is used, it may preferentially abstract a proton from the beta-carbon, leading to elimination.
Q3: What role does the nucleophile/base play in the substitution vs. elimination outcome?
A3: The nature of the nucleophile is critical. Strong, sterically hindered bases are more likely to act as a base and cause elimination. Conversely, good nucleophiles that are weak bases will favor the SN2 substitution pathway.[1][2][3]
Q4: How does temperature affect my reaction?
A4: Higher temperatures generally favor elimination reactions over substitution reactions.[4][5][6] Elimination reactions often have a higher activation energy and are more entropically favored, so increasing the temperature provides the energy needed to overcome this barrier and increases the proportion of elimination product.[4][5][6]
Q5: Can the choice of solvent influence the amount of elimination product?
A5: Yes, the solvent plays a significant role. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for SN2 reactions as they solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively free and reactive.[7][8][9] Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile, making it less nucleophilic and potentially more basic, which can increase the proportion of the E2 product.[7][10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of elimination product | The nucleophile is too basic and/or sterically hindered. | Use a good nucleophile that is a weak base. Examples include I⁻, Br⁻, CN⁻, N₃⁻, and RS⁻.[3][12] If a strong base is required, consider using a less sterically hindered one. |
| The reaction temperature is too high. | Run the reaction at a lower temperature. Room temperature or below is often preferable for SN2 reactions on primary alkyl halides.[4][5][6] | |
| The solvent is promoting elimination. | Switch to a polar aprotic solvent such as DMSO, DMF, or acetone (B3395972) to favor the SN2 pathway.[7][8][9] | |
| Low or no reaction yield | The nucleophile is too weak. | While aiming to avoid strong bases, ensure your nucleophile is sufficiently reactive for the SN2 reaction. |
| The temperature is too low. | If the reaction is not proceeding, a slight and careful increase in temperature may be necessary, but monitor for the formation of elimination byproducts. | |
| The leaving group is not sufficiently activated. | While chloride is a reasonable leaving group, for less reactive systems, conversion to a better leaving group (e.g., iodide or a tosylate) might be considered, though this adds steps to the synthesis. |
Experimental Protocols
General Protocol to Maximize Substitution (SN2) and Minimize Elimination (E2)
This protocol provides a general guideline. Specific quantities and conditions should be optimized for your particular nucleophile and desired product.
-
Solvent Selection: Choose a polar aprotic solvent such as anhydrous DMSO, DMF, or acetone. Ensure the solvent is dry, as water can act as a competing nucleophile or base.
-
Nucleophile Selection: Select a good nucleophile that is a weak base. If using a salt, ensure it is fully dissolved in the solvent.
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen nucleophile in the selected polar aprotic solvent.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add this compound to the cooled solution with stirring.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C and then slowly warm to room temperature.
-
Monitor the progress of the reaction by an appropriate technique (e.g., TLC, GC-MS, or LC-MS) to determine the consumption of the starting material and the formation of the desired product versus the elimination byproduct.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of ammonium (B1175870) chloride).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate method, such as column chromatography, to separate the desired substitution product from any elimination byproduct and unreacted starting material.
-
Decision-Making Workflow for Minimizing Elimination
The following diagram illustrates the key decision points for designing an experiment to favor substitution over elimination when working with this compound.
References
- 1. Video: Predicting Products: Substitution vs. Elimination [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic chemistry - Why substitution and elimination reactions are favored respectively at lower and higher temperature? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. organic chemistry - Why do polar aprotic solvents favour SN2 over E2? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 1-Chloro-2,5-dimethylhexane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-Chloro-2,5-dimethylhexane from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in a reaction mixture containing this compound?
Common impurities depend on the synthetic route used. For instance, if synthesized from 2,5-dimethyl-2,5-hexanediol (B89615) and hydrochloric acid, potential impurities include unreacted starting material (2,5-dimethyl-2,5-hexanediol), the di-substituted byproduct (2,5-dichloro-2,5-dimethylhexane), and elimination byproducts (alkenes).[1][2] If prepared via free-radical halogenation of 2,5-dimethylhexane, other isomers of monochlorinated and dichlorinated hexanes could be present.[3]
Q2: Which analytical techniques are suitable for detecting impurities in a sample of this compound?
A combination of analytical methods is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities such as isomers, unreacted starting materials, and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to identify impurities and determine their relative concentration.
-
Thin-Layer Chromatography (TLC): A quick and effective method to assess the purity of the product and monitor the progress of purification.[1][2]
Q3: What are the primary methods for purifying this compound?
The most common and effective purification techniques include:
-
Extraction: To remove water-soluble impurities, such as acids or salts.
-
Distillation: To separate this compound from impurities with significantly different boiling points.
-
Column Chromatography: For high-purity requirements, this method separates the target compound from structurally similar impurities.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Extraction | Incomplete separation of aqueous and organic layers. | Allow more time for the layers to separate. If an emulsion forms, add a small amount of brine to break it. Ensure the pH of the aqueous layer is appropriate to remove acidic or basic impurities. |
| Poor Separation During Distillation | Boiling points of the product and impurities are too close. | Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences. |
| Co-elution of Impurities in Column Chromatography | Inappropriate solvent system (eluent). | Optimize the eluent system by performing TLC analysis with different solvent mixtures to achieve better separation. A less polar solvent system may be required to better separate non-polar impurities. |
| Product Degradation During Purification | Exposure to high temperatures during distillation or prolonged contact with acidic/basic media. | Use vacuum distillation to reduce the required temperature. Neutralize the crude product before prolonged storage or heating. |
| Low Yield After Purification | Loss of product during multiple extraction steps or adherence to the stationary phase in chromatography. | Minimize the number of transfers and extractions. For column chromatography, ensure the chosen solvent system allows for efficient elution of the product. |
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₈H₁₇Cl | 148.67 | ~157.6 (for 2-chloro isomer)[4] | ~0.862 (for 2-chloro isomer)[4] |
| 2,5-dimethylhexane | C₈H₁₈ | 114.23 | 109 | 0.694 |
| 2,5-dimethyl-2,5-hexanediol | C₈H₁₈O₂ | 146.23 | 214 | 0.913 |
| 2,5-dichloro-2,5-dimethylhexane | C₈H₁₆Cl₂ | 183.12 | 194[2] | 0.998[2] |
Table 2: Typical Parameters for Purification Methods
| Purification Method | Key Parameters | Typical Values/Conditions |
| Fractional Distillation | Pressure | Atmospheric or vacuum (10-50 mmHg) |
| Column Type | Vigreux or packed column | |
| Column Chromatography | Stationary Phase | Silica (B1680970) gel (60-200 mesh) |
| Eluent | Hexane (B92381) or a mixture of hexane and a slightly more polar solvent (e.g., ethyl acetate) in a low ratio (e.g., 99:1). |
Experimental Protocols
Protocol 1: Extractive Work-up
This protocol is designed to remove acidic and water-soluble impurities from the crude reaction mixture.
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Gently shake the funnel, periodically venting to release any pressure buildup.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water.
-
Separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine to facilitate the removal of residual water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter to remove the drying agent. The resulting solution contains the crude this compound ready for further purification.
Protocol 2: Purification by Fractional Distillation
This protocol is suitable for separating this compound from impurities with significantly different boiling points.
-
Set up a fractional distillation apparatus with a Vigreux or packed column.
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Heat the flask gently.
-
Collect and discard the initial fraction that distills at a lower temperature (forerun), which may contain volatile impurities.
-
Collect the fraction that distills at the expected boiling point of this compound.
-
Stop the distillation when the temperature begins to rise significantly, leaving the higher-boiling impurities in the distillation flask.
-
Analyze the collected fraction for purity using GC-MS or NMR.
Protocol 3: Purification by Column Chromatography
This protocol is recommended for achieving high purity by removing closely related impurities.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Allow the solvent to drain to the top of the silica bed.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with an appropriate solvent system (e.g., hexane or a hexane/ethyl acetate (B1210297) mixture), starting with a low polarity.
-
Collect fractions and monitor their composition using TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for impure this compound.
References
Technical Support Center: Synthesis of 1-Chloro-2,5-dimethylhexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-chloro-2,5-dimethylhexane, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main synthetic routes:
-
Nucleophilic Substitution (S(_N)1 Reaction): This method involves the reaction of 2,5-dimethylhexan-2-ol with a chlorinating agent. Due to the tertiary nature of the alcohol, this proceeds via an S(_N)1 mechanism.
-
Free-Radical Halogenation: This route starts with 2,5-dimethylhexane (B165582) and introduces a chlorine atom through a free-radical chain reaction, typically initiated by UV light or a chemical initiator. This method results in a mixture of monochlorinated isomers.
Q2: Which synthetic route is preferable?
A2: The choice of route depends on the desired product purity and the available starting materials. The S(_N)1 reaction from 2,5-dimethylhexan-2-ol is highly specific and will yield this compound as the major product. Free-radical chlorination of 2,5-dimethylhexane will produce a mixture of 1-chloro-, 2-chloro-, and 3-chloro-2,5-dimethylhexane, requiring subsequent purification to isolate the desired isomer.[1][2][3][4]
Q3: What are the expected side products for each method?
A3:
-
S(_N)1 Reaction: The main side product is the elimination (E1) product, 2,5-dimethylhex-1-ene.[5]
-
Free-Radical Halogenation: This reaction is not very selective and will produce a mixture of monochlorinated isomers, as well as di- and poly-chlorinated products.[6]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the S(_N)1 reaction. The starting material (2,5-dimethylhexan-2-ol) is more polar than the product (this compound). A developing system such as 95:5 hexanes/ethyl acetate (B1210297) can be used.[7] For the free-radical chlorination, Gas Chromatography (GC) is the preferred method to monitor the formation of different isomers and the consumption of the starting material.
Troubleshooting Guides
Synthesis via S(_N)1 Reaction from 2,5-dimethylhexan-2-ol
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete reaction. | - Ensure a sufficient excess of the chlorinating agent (e.g., concentrated HCl) is used. - Allow for adequate reaction time; monitor by TLC until the starting material is consumed.[8] |
| Poor leaving group activation. | - Use a strong acid like concentrated HCl to fully protonate the hydroxyl group, converting it into a good leaving group (water).[9] | |
| Low Yield | Competing elimination (E1) reaction. | - Maintain a low reaction temperature (e.g., 0°C) to favor the S(_N)1 pathway over E1.[1] - Use a strong acid with a highly nucleophilic counter-ion, such as HCl or HBr, rather than acids with non-nucleophilic counter-ions like H(_2)SO(_4).[10][11] |
| Loss of product during workup. | - The product is a volatile liquid; be cautious during solvent removal. - Ensure complete extraction of the product from the aqueous layer. | |
| Product is Contaminated with Starting Material | Incomplete reaction. | - Increase the reaction time or the amount of chlorinating agent. Monitor completion with TLC.[8] |
| Product Contains Alkene Impurity | E1 elimination is occurring. | - Lower the reaction temperature.[12] - Avoid prolonged reaction times after the starting material is consumed. |
Synthesis via Free-Radical Chlorination of 2,5-dimethylhexane
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Formation of Multiple Isomers | Inherent lack of selectivity in free-radical chlorination. | - This is expected. Use a more selective chlorinating agent like sulfuryl chloride (SO(_2)Cl(_2)) in the presence of a radical initiator (e.g., AIBN) to improve the ratio of desired isomers.[13][14] |
| Low Yield of Monochlorinated Product | Over-chlorination leading to di- and poly-chlorinated products. | - Use a large excess of the alkane (2,5-dimethylhexane) relative to the chlorinating agent.[15] |
| Difficulty in Separating Isomers | Similar boiling points of the isomers. | - Fractional distillation can be attempted, but may be challenging due to close boiling points. - Preparative Gas Chromatography (Prep-GC) or careful column chromatography on silica (B1680970) gel may be required for complete separation. |
| Reaction Fails to Initiate | Insufficient energy for radical formation. | - If using UV light, ensure the light source is of the appropriate wavelength and intensity. - If using a chemical initiator, ensure it is fresh and used at the correct temperature for decomposition. |
Quantitative Data
Table 1: Physical Properties of Reactants and Products
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| 2,5-dimethylhexane | 114.23 | 109 | -90 | 0.694 |
| 2,5-dimethyl-2,5-hexanediol | 146.23 | 214 | 87-90 | 0.9 |
| This compound | 148.67 | Not available | Not available | Not available |
| 2-chloro-2,5-dimethylhexane (B1583108) | 148.67 | 157.6 | -41.9 (estimate) | 0.862 |
| 2,5-dichloro-2,5-dimethylhexane (B133102) | 183.12 | 194 | 63-64 | 0.998 |
Table 2: Typical Reaction Conditions and Yields
| Synthesis Route | Starting Material | Reagents | Typical Conditions | Typical Yield | Reference |
| S(_N)1 Reaction | 2,5-dimethyl-2,5-hexanediol | Concentrated HCl | Room temperature, 2 hours | 68% | [16] |
| S(_N)1 Reaction | 2,5-dimethyl-2,5-hexanediol | Concentrated HCl | 0°C | 74% | [1] |
| S(_N)1 Reaction | 2,5-dimethyl-2,5-hexanediol | Thionyl chloride, Dichloromethane | Ambient temperature, 4 hours | 73% | [16] |
| Free-Radical Chlorination | 2,5-dimethylhexane | SO(_2)Cl(_2), AIBN | Reflux | Mixture of isomers | [14][17] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-dichloro-2,5-dimethylhexane via S(_N)1 Reaction
This protocol is adapted from the synthesis of the dichlorinated analog and illustrates the general procedure.
Materials:
-
2,5-dimethyl-2,5-hexanediol
-
Concentrated Hydrochloric Acid (HCl)
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethyl-2,5-hexanediol.
-
In a fume hood, carefully add an excess of concentrated hydrochloric acid to the flask while stirring. An exothermic reaction may be observed.
-
Stir the mixture at room temperature. The solid diol should dissolve, and a white precipitate of the product will form.[16]
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Once the reaction is complete, quench the reaction by adding water.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filtered solid with cold water until the filtrate is neutral to pH paper.
-
Dry the product under vacuum to obtain the solid 2,5-dichloro-2,5-dimethylhexane.[16]
Protocol 2: Synthesis of this compound via Free-Radical Chlorination
This is a general procedure adapted from the chlorination of similar alkanes.
Materials:
-
2,5-dimethylhexane
-
Sulfuryl chloride (SO(_2)Cl(_2))
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium carbonate solution (0.5 M)
-
Anhydrous calcium chloride
Procedure:
-
Set up a reflux apparatus with a dry round-bottom flask, reflux condenser, and a gas trap.
-
In the flask, combine a significant excess of 2,5-dimethylhexane with a small amount of AIBN.
-
In a fume hood, carefully add sulfuryl chloride to the flask.
-
Heat the mixture to reflux using a heating mantle. The reaction will be initiated by the thermal decomposition of AIBN.
-
Continue to reflux for a period determined by monitoring the reaction progress by GC.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 0.5 M sodium carbonate solution to remove any remaining acidic byproducts, followed by a wash with water.[17]
-
Dry the organic layer over anhydrous calcium chloride.
-
The resulting mixture of chlorinated isomers can be separated by fractional distillation or preparative GC.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. 2,5-Dichloro-2,5-dimethylhexane|CAS 6223-78-5 [benchchem.com]
- 2. 2,5-DICHLORO-2,5-DIMETHYLHEXANE synthesis - chemicalbook [chemicalbook.com]
- 3. Solved In this experiment you will be performing the Snl | Chegg.com [chegg.com]
- 4. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. 2-chloro-2,5-dimethylhexane [stenutz.eu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2,5-dichloro-2,5-dimethylhexane - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Page loading... [guidechem.com]
- 9. users.ox.ac.uk [users.ox.ac.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. scribd.com [scribd.com]
- 15. Free-radical chlorination of hexane gives very poor yields of 1-c... | Study Prep in Pearson+ [pearson.com]
- 16. echemi.com [echemi.com]
- 17. scribd.com [scribd.com]
Technical Support Center: Synthesis of 1-Chloro-2,5-dimethylhexane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-Chloro-2,5-dimethylhexane.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.
Method 1: Anti-Markovnikov Hydrochlorination of 2,5-Dimethyl-1-hexene (B1584997) (Two-Step Synthesis)
This is the recommended method for achieving the highest yield of this compound.
Step 1: Hydroboration-Oxidation of 2,5-Dimethyl-1-hexene
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low yield of 2,5-dimethylhexan-1-ol (B7894587) | Incomplete reaction. | - Ensure the use of an appropriate solvent like THF to stabilize the borane (B79455) reagent.[1][2]- Use a slight excess of the borane reagent.- Allow for sufficient reaction time. |
| Oxidation of the organoborane intermediate is inefficient. | - Use fresh hydrogen peroxide solution.- Ensure the reaction medium is basic (e.g., by adding NaOH) during the oxidation step.[1][3] | |
| Steric hindrance. | - For sterically hindered alkenes, consider using a less hindered borane reagent like 9-BBN.[1][2] | |
| Formation of 2,5-dimethylhexan-2-ol (Markovnikov product) | Use of an inappropriate hydroboration reagent. | - Ensure a borane reagent (e.g., BH₃•THF, 9-BBN) is used, as these favor anti-Markovnikov addition.[2][3] |
Step 2: Conversion of 2,5-Dimethylhexan-1-ol to this compound
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low yield of this compound | Incomplete conversion of the alcohol. | - Use a slight excess of the chlorinating agent (e.g., thionyl chloride or reagents for the Appel reaction).[4] - For sluggish reactions, gentle heating may be necessary, but monitor for side reactions.[4] |
| Side reactions such as elimination. | - Maintain a low reaction temperature, especially during the addition of thionyl chloride.[4]- The Appel reaction is conducted under mild conditions, which can minimize elimination.[5][6][7] | |
| Poor work-up procedure. | - Ensure complete neutralization of acidic byproducts during work-up.[4] - Thoroughly extract the product with a suitable organic solvent. | |
| Formation of undesired stereoisomers (if starting with a chiral alcohol) | Incorrect reaction conditions for stereochemical control. | - For inversion of stereochemistry (Sₙ2), use thionyl chloride in the presence of pyridine.[4]- For retention of stereochemistry (Sₙi), use thionyl chloride without a basic solvent.[4]- The Appel reaction generally proceeds with inversion of configuration for primary and secondary alcohols.[5][8][9] |
Method 2: Direct Hydrochlorination of 2,5-Dimethyl-1-hexene (Markovnikov Addition)
This method will primarily yield the undesired isomer, 2-chloro-2,5-dimethylhexane (B1583108).
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low yield of chlorinated product | Incomplete reaction. | - Use a suitable solvent that can dissolve both the alkene and HCl.- Ensure a sufficient concentration of HCl in the reaction mixture. |
| Formation of rearranged products | Carbocation rearrangement. | - This is a common issue in reactions proceeding through carbocation intermediates.[3] The formation of more stable carbocations can lead to a mixture of products. Unfortunately, this is difficult to avoid with this method. |
Method 3: Free Radical Chlorination of 2,5-Dimethylhexane (B165582)
This method will produce a mixture of all possible monochlorinated isomers.
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low yield of monochlorinated products | Polyhalogenation. | - Use a large excess of the alkane (2,5-dimethylhexane) relative to the chlorinating agent. |
| Poor selectivity for this compound | Inherent reactivity of C-H bonds. | - Free radical chlorination is not very selective.[10][11] Bromination is more selective for tertiary C-H bonds, but chlorination will always produce a mixture.[10][11] The product distribution is governed by the statistical probability and the relative reactivity of the different C-H bonds. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize this compound with a high yield?
The most effective method is a two-step anti-Markovnikov hydrochlorination of 2,5-dimethyl-1-hexene. This involves:
-
Hydroboration-oxidation of 2,5-dimethyl-1-hexene to produce 2,5-dimethylhexan-1-ol. This reaction follows anti-Markovnikov regioselectivity, placing the hydroxyl group on the terminal carbon.[3][12]
-
Conversion of the primary alcohol (2,5-dimethylhexan-1-ol) to the corresponding alkyl chloride using a reagent like thionyl chloride (SOCl₂) or through the Appel reaction (using triphenylphosphine (B44618) and carbon tetrachloride).[4][5][6]
Q2: Why is the direct hydrochlorination of 2,5-dimethyl-1-hexene not ideal for producing this compound?
Direct hydrochlorination of an unsymmetrical alkene follows Markovnikov's rule. This means the chloride ion will preferentially attack the more substituted carbon of the double bond, leading to the formation of 2-chloro-2,5-dimethylhexane as the major product.
Q3: Can I use free-radical chlorination of 2,5-dimethylhexane to get the desired product?
While free-radical chlorination will produce some this compound, it is a non-selective process that will yield a mixture of all possible monochlorinated isomers (1-chloro, 2-chloro, and 3-chloro derivatives).[10][11] Separating the desired isomer from this mixture can be challenging and will result in a low overall yield of the target compound.
Q4: What are the expected byproducts in the Appel reaction?
The main byproducts of the Appel reaction are triphenylphosphine oxide and chloroform (B151607) (when using carbon tetrachloride).[7] These byproducts need to be removed during the purification process, typically by chromatography.
Q5: How can I monitor the progress of these reactions?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of these reactions. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product. Gas chromatography (GC) can also be used for more quantitative monitoring.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Synthetic Method | Starting Material | Key Reagents | Expected Major Product | Typical Yield of this compound | Key Advantages | Key Disadvantages |
| Anti-Markovnikov Hydrochlorination (Two-Step) | 2,5-Dimethyl-1-hexene | 1. BH₃•THF, H₂O₂, NaOH2. SOCl₂ or PPh₃/CCl₄ | This compound | High | High regioselectivity for the desired product. | Two-step process. |
| Direct Hydrochlorination | 2,5-Dimethyl-1-hexene | HCl | 2-Chloro-2,5-dimethylhexane | Low | Single-step reaction. | Poor regioselectivity for the desired product; risk of carbocation rearrangements. |
| Free Radical Chlorination | 2,5-Dimethylhexane | Cl₂, UV light or heat | Mixture of monochloro-isomers | Low | Single-step reaction from a readily available alkane. | Produces a mixture of isomers that are difficult to separate. |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound via Anti-Markovnikov Hydrochlorination
Step A: Hydroboration-Oxidation of 2,5-Dimethyl-1-hexene to 2,5-Dimethylhexan-1-ol
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place a solution of 2,5-dimethyl-1-hexene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Hydroboration: Cool the flask to 0 °C in an ice bath. Add a solution of borane-tetrahydrofuran (B86392) complex (BH₃•THF, approx. 1.1 eq) dropwise via the dropping funnel over 30-60 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add a 3M aqueous solution of sodium hydroxide (B78521) (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This addition can be exothermic.
-
Work-up: After the addition of the peroxide, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Add diethyl ether to extract the product. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 2,5-dimethylhexan-1-ol. The product can be purified by distillation or column chromatography.
Step B: Conversion of 2,5-Dimethylhexan-1-ol to this compound using Thionyl Chloride
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve the purified 2,5-dimethylhexan-1-ol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Addition of Thionyl Chloride: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (SOCl₂, 1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then gently heat to reflux. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and quench excess thionyl chloride. Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by distillation.
Mandatory Visualization
References
- 1. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Appel reaction - Wikipedia [en.wikipedia.org]
- 7. orgosolver.com [orgosolver.com]
- 8. jk-sci.com [jk-sci.com]
- 9. tutorchase.com [tutorchase.com]
- 10. scribd.com [scribd.com]
- 11. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
managing steric hindrance in reactions of 1-Chloro-2,5-dimethylhexane
Welcome to the technical support center for managing reactions involving 1-chloro-2,5-dimethylhexane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals navigate the challenges associated with this sterically hindered primary alkyl halide.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: Due to its structure as a primary alkyl halide, this compound primarily undergoes bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions. The presence of a methyl group on the carbon adjacent to the chloromethyl group (the β-carbon) introduces significant steric hindrance, which influences the competition between these two pathways.
Q2: Why are unimolecular (SN1 and E1) reactions not typically observed with this substrate?
A2: SN1 and E1 reactions proceed through a carbocation intermediate. This compound would need to form a primary carbocation, which is highly unstable and energetically unfavorable.[1][2] Therefore, these pathways are generally not viable under standard reaction conditions.
Q3: How does steric hindrance affect the SN2 reactivity of this compound?
A3: Steric hindrance is a critical factor in SN2 reactions, which require the nucleophile to approach the carbon atom from the backside of the leaving group.[3] The methyl group at the C-2 position partially blocks this approach, slowing the rate of SN2 reactions compared to less hindered primary alkyl halides like 1-chlorobutane.[4][5]
Q4: What is the role of the nucleophile or base in determining the reaction outcome?
A4: The properties of the nucleophile/base are paramount.
-
Strong, non-bulky nucleophiles (that are weak bases) favor the SN2 pathway. Examples include I⁻, CN⁻, N₃⁻.
-
Strong, sterically hindered (bulky) bases strongly favor the E2 pathway.[6][7][8] The classic example is potassium tert-butoxide (KOtBu). Its bulk makes it a poor nucleophile but an effective base for abstracting a proton from the β-carbon.[6]
Troubleshooting Guide
Issue 1: Low Yield of SN2 Product
-
Possible Cause: Competing E2 elimination reaction. This is often indicated by the presence of alkene byproducts (e.g., 2,5-dimethylhex-1-ene) in your product mixture.
-
Troubleshooting Steps:
-
Evaluate the Base/Nucleophile: If your nucleophile is also a strong base (e.g., hydroxide, alkoxides), elimination will compete.[9] Switch to a less basic, highly nucleophilic species if possible (e.g., azide (B81097), cyanide).
-
Lower the Temperature: Elimination reactions are generally favored by higher temperatures.[9][10] Running the reaction at a lower temperature can significantly favor the SN2 pathway.
-
Choose an Appropriate Solvent: Use a polar aprotic solvent (e.g., DMSO, DMF, acetone). These solvents solvate the cation but leave the anion (the nucleophile) relatively free and highly reactive, promoting the SN2 mechanism.[4]
-
Issue 2: Desired Product is the E2 Alkene, but Yield is Low
-
Possible Cause: The conditions are favoring the competing SN2 reaction.
-
Troubleshooting Steps:
-
Use a Strong, Bulky Base: This is the most effective way to promote E2. Potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) are excellent choices. Their steric bulk inhibits nucleophilic attack, forcing them to act as bases.[7][11]
-
Increase the Reaction Temperature: Heat favors elimination reactions over substitution.[9][10] Refluxing the reaction is a common strategy.
-
Solvent Choice: The conjugate acid of the bulky base is often the best solvent choice (e.g., tert-butanol (B103910) for potassium tert-butoxide). This minimizes the presence of competing nucleophiles.
-
Issue 3: Multiple Products are Formed, Making Purification Difficult
-
Possible Cause: The chosen conditions are not selective enough for either the SN2 or E2 pathway, leading to a mixture of substitution and elimination products.
-
Troubleshooting Steps:
-
Review the Reaction Conditions: Consult the data table below to select conditions that strongly favor one pathway over the other. A combination of a bulky base and high temperature is highly selective for E2, while a good, non-basic nucleophile in a polar aprotic solvent at a low temperature is selective for SN2.
-
Analyze Reaction Intermediates: Use techniques like GC-MS or in-situ NMR to monitor the reaction progress and identify the formation of byproducts early. This can help in adjusting conditions before the starting material is fully consumed.
-
Data Presentation: Condition Selection for SN2 vs. E2
The following table summarizes expected outcomes based on different reaction conditions for a hindered primary alkyl halide like this compound.
| Reagent/Base | Base Strength | Steric Hindrance | Solvent | Temperature | Predominant Pathway | Major Product |
| NaN₃ (Sodium Azide) | Weak Base | Low | DMSO, DMF | Low (25-50°C) | SN2 | 1-azido-2,5-dimethylhexane |
| NaCN (Sodium Cyanide) | Weak Base | Low | DMSO | Low (25-50°C) | SN2 | 2,5-dimethylhexanenitrile |
| NaOH (Sodium Hydroxide) | Strong Base | Low | Ethanol/H₂O | Moderate (50-70°C) | SN2 / E2 Mixture | Mixture of alcohol and alkene |
| NaOEt (Sodium Ethoxide) | Strong Base | Low | Ethanol | High (Reflux) | E2 > SN2 | 2,5-dimethylhex-1-ene |
| KOtBu (Potassium t-butoxide) | Strong Base | High | t-Butanol | High (Reflux) | E2 (Major) | 2,5-dimethylhex-1-ene |
Visualizations
Caption: Reaction pathway decision-making process.
Caption: A systematic workflow for optimizing reaction outcomes.
Experimental Protocols
Protocol 1: Synthesis of 1-azido-2,5-dimethylhexane (SN2 Pathway)
-
Objective: To favor the SN2 product by using a strong, non-basic nucleophile in a polar aprotic solvent.
-
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound and anhydrous DMSO.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 50°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography if necessary.
-
Protocol 2: Synthesis of 2,5-dimethylhex-1-ene (E2 Pathway)
-
Objective: To favor the E2 product by using a strong, sterically hindered base at an elevated temperature.
-
Materials:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (2.0 eq)
-
tert-Butanol, anhydrous
-
Pentane
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add anhydrous tert-butanol and potassium tert-butoxide.
-
Stir the mixture until the base dissolves.
-
Add this compound to the solution.
-
Heat the reaction mixture to reflux (approx. 83°C) and maintain for 4-8 hours. Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract three times with pentane.
-
Combine the organic extracts and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation (the product is volatile) to yield the crude alkene.
-
Further purification can be achieved by fractional distillation.
-
References
- 1. SN1 SN2 E1 E2 Practice Problems [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Chapter 8 Notes [web.pdx.edu]
- 5. youtube.com [youtube.com]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Alkyl Halides to Alkenes - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 1-Chloro-2,5-dimethylhexane in Polar Aprotic Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of 1-chloro-2,5-dimethylhexane in polar aprotic solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common polar aprotic solvents?
1-chloro-2,,5-dimethylhexane is a primary alkyl halide. In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetone (B3395972), and acetonitrile (B52724), it is susceptible to nucleophilic substitution reactions, primarily through an SN2 mechanism. Its stability is therefore dependent on the presence of nucleophiles. In a pure, inert polar aprotic solvent, the compound is relatively stable. However, trace impurities (e.g., water, or basic residues) can act as nucleophiles and lead to slow degradation over time.
Q2: What are the primary degradation pathways for this compound in these solvents?
The principal degradation pathway is nucleophilic substitution (SN2).[1][2] In this reaction, a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion. Common nucleophiles include residual water, amines, or other reagents present in the reaction mixture. Under strongly basic conditions, an elimination (E2) reaction to form an alkene can also occur, though this is generally less favored for primary alkyl halides compared to substitution.
Q3: How does temperature affect the stability of this compound solutions?
As with most chemical reactions, the rate of degradation of this compound will increase with temperature. For prolonged storage, it is recommended to keep solutions in polar aprotic solvents at low temperatures (e.g., 0-4 °C) to minimize decomposition. For reactions requiring elevated temperatures, it is crucial to be aware of the potential for accelerated side reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected formation of byproducts in a reaction mixture. | 1. Solvent Contamination: The polar aprotic solvent may contain nucleophilic impurities (e.g., water, amines). 2. Reaction with Solvent: Some polar aprotic solvents, like DMF or DMSO, can decompose or participate in side reactions at elevated temperatures or in the presence of strong bases. | 1. Use High-Purity Solvents: Always use anhydrous, high-purity grade solvents. Consider purifying the solvent before use if necessary. 2. Control Reaction Conditions: Run reactions at the lowest effective temperature. If possible, choose a more inert solvent like acetonitrile or acetone for high-temperature applications. |
| Low or inconsistent yield in a reaction involving this compound. | 1. Degradation of Starting Material: The this compound solution may have degraded during storage. 2. Competing Side Reactions: The reaction conditions may favor side reactions such as elimination or reaction with the solvent. | 1. Verify Purity: Check the purity of the this compound solution by a suitable analytical method (e.g., GC-MS or NMR) before use. 2. Optimize Reaction Conditions: Adjust reaction parameters such as temperature, concentration, and reaction time. Consider using a non-nucleophilic base if elimination is a suspected side reaction. |
| Discoloration of the this compound solution over time. | Slow Decomposition: The discoloration may be a result of the formation of minor degradation products over an extended period. | Fresh Preparation: Prepare solutions of this compound in polar aprotic solvents fresh before use whenever possible. If storage is necessary, keep the solution under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature. |
Quantitative Data Summary
Table 1: Hypothetical Half-life (t1/2) of this compound in Various Polar Aprotic Solvents at 25°C with Trace Water (50 ppm)
| Solvent | Dielectric Constant | Half-life (t1/2) in days |
| Acetonitrile | 37.5 | ~150 |
| Dimethylformamide (DMF) | 36.7 | ~120 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~100 |
| Acetone | 20.7 | ~180 |
Table 2: Hypothetical Relative Reaction Rates for Nucleophilic Substitution of this compound with Sodium Azide (NaN3) in Different Polar Aprotic Solvents at 25°C
| Solvent | Relative Rate |
| Acetonitrile | 1.0 |
| Dimethylformamide (DMF) | 2.5 |
| Dimethyl Sulfoxide (DMSO) | 5.0 |
| Acetone | 0.8 |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Solution Preparation: Prepare a 10 mM solution of this compound in the desired high-purity, anhydrous polar aprotic solvent. Include an internal standard (e.g., dodecane) at a known concentration.
-
Initial Analysis (t=0): Immediately after preparation, inject an aliquot of the solution into a GC-MS system to determine the initial concentration of this compound relative to the internal standard.
-
Incubation: Store the solution under the desired conditions (e.g., specific temperature, light or dark).
-
Time-Point Analysis: At regular intervals (e.g., every 24 hours), withdraw an aliquot of the solution and analyze it by GC-MS.
-
Data Analysis: Plot the concentration of this compound versus time to determine the rate of decomposition.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: SN2 reaction pathway in polar aprotic solvents.
References
byproduct formation in the synthesis of 1-Chloro-2,5-dimethylhexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-2,5-dimethylhexane.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from 2,5-dimethylhexane (B165582)?
The synthesis of this compound from 2,5-dimethylhexane proceeds via a free radical chain reaction. This process is typically initiated by ultraviolet (UV) light or heat, which causes the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•). These highly reactive radicals then abstract a hydrogen atom from the 2,5-dimethylhexane molecule, initiating a chain reaction that results in the formation of the chlorinated product and hydrogen chloride (HCl) as a byproduct.
Q2: What are the expected byproducts in this synthesis?
The primary byproducts are other monochlorinated isomers of 2,5-dimethylhexane. Due to the presence of primary, secondary, and tertiary hydrogens in the starting material, a mixture of isomers is typically formed. The major expected monochlorinated byproducts are:
-
2-Chloro-2,5-dimethylhexane
-
3-Chloro-2,5-dimethylhexane
Additionally, polychlorinated byproducts such as dichloro-, trichloro-, and even tetrachlorodimethylhexanes can be formed if the reaction is not carefully controlled.[1][2]
Q3: How can I minimize the formation of polychlorinated byproducts?
The formation of polychlorinated byproducts can be minimized by using a large excess of the alkane (2,5-dimethylhexane) relative to the chlorinating agent (chlorine gas).[3] This ensures that the chlorine radicals are more likely to react with an unreacted alkane molecule rather than a monochlorinated product.
Q4: What is the expected regioselectivity of the chlorination of 2,5-dimethylhexane?
Free radical chlorination is not highly selective. However, there is a general trend in the reactivity of different types of C-H bonds. The order of reactivity is tertiary > secondary > primary. This means that the abstraction of a hydrogen atom is most likely to occur at a tertiary carbon, followed by a secondary, and then a primary carbon. Consequently, 2-Chloro-2,5-dimethylhexane (formed from abstraction of a tertiary hydrogen) is expected to be a major product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Monochlorinated Products | 1. Insufficient initiation of the reaction. 2. Inefficient mixing of reactants. 3. Reaction time is too short. 4. Loss of volatile product during workup. | 1. Ensure the UV lamp is functioning correctly and is in close proximity to the reaction vessel. If using heat, ensure the temperature is sufficient to initiate the reaction. 2. Use a magnetic stirrer or mechanical stirrer to ensure homogeneous mixing of the gas and liquid phases. 3. Monitor the reaction progress using Gas Chromatography (GC) and allow it to proceed until the desired conversion is achieved. 4. Use a cooled receiving flask during any distillation steps to minimize the loss of the volatile product. |
| High Percentage of Polychlorinated Byproducts | 1. High concentration of chlorine gas. 2. Localized high concentrations of chlorine. | 1. Use a significant excess of 2,5-dimethylhexane. A molar ratio of at least 5:1 (alkane:chlorine) is recommended. 2. Introduce the chlorine gas slowly and with vigorous stirring to ensure rapid dispersion. |
| Difficulty in Separating Isomeric Products | The boiling points of the monochlorinated isomers are very close, making separation by simple distillation challenging. | Fractional distillation using a column with a high number of theoretical plates is recommended for separating the isomers.[4] Preparative gas chromatography can also be used for obtaining high-purity samples of each isomer. |
| Reaction Fails to Initiate | 1. Presence of radical inhibitors (e.g., oxygen). 2. Insufficient energy for initiation. | 1. Purge the reaction system with an inert gas (e.g., nitrogen or argon) before introducing the reactants to remove oxygen. 2. Check the intensity of the UV lamp or increase the reaction temperature. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Photochemical Chlorination
Objective: To synthesize this compound from 2,5-dimethylhexane via free radical chlorination.
Materials:
-
2,5-dimethylhexane (a large excess)
-
Chlorine gas
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel equipped with a gas inlet, a condenser, a magnetic stirrer, and a port for a UV lamp.
-
UV lamp (mercury vapor lamp)
-
Gas flow meter
-
Neutralizing solution (e.g., 10% sodium hydroxide)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood.
-
Charge the reaction vessel with 2,5-dimethylhexane.
-
Purge the system with an inert gas for 15-20 minutes to remove any oxygen.
-
Turn on the magnetic stirrer and the cooling water for the condenser.
-
Position the UV lamp adjacent to the reaction vessel.
-
Slowly introduce a controlled stream of chlorine gas into the reaction mixture through the gas inlet tube. The flow rate should be monitored with a gas flow meter.
-
Turn on the UV lamp to initiate the reaction. The reaction is often accompanied by the evolution of HCl gas, which can be observed as fumes.
-
Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC).
-
Once the desired conversion is achieved, turn off the UV lamp and stop the flow of chlorine gas.
-
Purge the system with an inert gas to remove any unreacted chlorine and HCl.
-
The reaction mixture is then washed with a dilute solution of sodium hydroxide (B78521) to remove residual HCl, followed by washing with water.
-
The organic layer is separated and dried over anhydrous sodium sulfate.
-
The product mixture can be separated by fractional distillation.
Data Presentation
Table 1: Predicted Distribution of Monochlorinated Products from the Chlorination of 2,5-dimethylhexane
| Product | Type of Hydrogen Abstracted | Number of Hydrogens | Relative Reactivity | Calculated % Yield |
| This compound | Primary (1°) | 12 | 1 | 12 |
| 3-Chloro-2,5-dimethylhexane | Secondary (2°) | 4 | 3.9 | 15.6 |
| 2-Chloro-2,5-dimethylhexane | Tertiary (3°) | 2 | 5.1 | 10.2 |
Note: The relative reactivity values are approximate and can vary with reaction conditions. The calculated % yield is a theoretical estimation.
Table 2: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Data for 2-Chloro-2,5-dimethylhexane
| Parameter | Value |
| Retention Time | Varies with GC conditions |
| Molecular Ion (M+) | m/z 148 (and 150 in a ~3:1 ratio due to 35Cl and 37Cl isotopes) |
| Major Fragment Ions | m/z 113, 93, 77, 69, 57, 43 |
Data is representative and may vary based on the specific instrument and conditions used.[5][6]
Visualizations
Caption: Byproduct formation pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
Technical Support Center: Synthesis of 1-Chloro-2,5-dimethylhexane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the synthesis of 1-Chloro-2,5-dimethylhexane.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the anti-Markovnikov hydrochlorination of 2,5-dimethyl-1-hexene (B1584997).
Q1: My reaction yield is very low. What are the potential causes and solutions?
A1: Low yields in the anti-Markovnikov hydrochlorination of alkenes are a common challenge, as the free radical addition of HCl is less efficient than with HBr. Here are several factors to investigate:
-
Inefficient Radical Initiation: The homolytic cleavage of the initiator is crucial.
-
Solution: Ensure your radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and has been stored correctly. Increase the initiator concentration in small increments. Consider using photochemical initiation if equipment is available.
-
-
Presence of Inhibitors: Oxygen can act as a radical scavenger and inhibit the chain reaction.
-
Solution: Degas the solvent and the reaction mixture thoroughly before starting the reaction. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
-
-
Suboptimal Reaction Temperature: The reaction temperature needs to be sufficient to initiate radical formation but not so high as to promote side reactions.
-
Solution: Optimize the reaction temperature. For AIBN, a temperature range of 70-85 °C is typically effective.
-
-
Formation of the Markovnikov Product: The ionic addition of HCl to form 2-Chloro-2,5-dimethylhexane can compete with the desired radical pathway.
-
Solution: Use a non-polar solvent to disfavor the formation of carbocation intermediates. Ensure that the starting alkene is of high purity and free from any acidic residues.
-
Q2: I am observing a significant amount of the constitutional isomer, 2-Chloro-2,5-dimethylhexane, in my product mixture. How can I improve the regioselectivity?
A2: The formation of the more stable tertiary carbocation leads to the Markovnikov product. To favor the anti-Markovnikov addition, consider the following:
-
Radical Reaction Conditions: The free radical pathway must be the dominant mechanism.
-
Solution: As mentioned above, ensure efficient radical initiation and the exclusion of radical inhibitors. The presence of a reliable radical initiator is paramount.
-
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway.
-
Solution: Employ non-polar solvents like hexane (B92381) or cyclohexane (B81311) to suppress the ionic mechanism that leads to the Markovnikov adduct.
-
Q3: How can I effectively monitor the progress of the reaction?
A3: Monitoring the consumption of the starting alkene is key to determining the reaction endpoint.
-
Gas Chromatography (GC): This is the most effective method for monitoring this reaction.
-
Procedure: Withdraw small aliquots from the reaction mixture at regular intervals. Quench the aliquot, extract the organic components, and analyze by GC. The disappearance of the 2,5-dimethyl-1-hexene peak and the appearance of the this compound and 2-Chloro-2,5-dimethylhexane peaks will indicate the reaction's progress.
-
-
Thin Layer Chromatography (TLC): While less quantitative, TLC can provide a quick qualitative assessment.
-
Procedure: Use a non-polar eluent system (e.g., hexanes). The alkene will have a higher Rf value than the more polar alkyl chlorides.
-
Q4: What is the best method for purifying the final product?
A4: Purification can be challenging due to the similar boiling points of the starting material and the isomeric products.
-
Fractional Distillation: This is the primary method for separating the desired product from unreacted starting material and the 2-chloro isomer.
-
Recommendation: Use a distillation column with a high number of theoretical plates for efficient separation.
-
-
Preparative Gas Chromatography (Prep-GC): For very high purity requirements, Prep-GC can be employed, although it is less scalable.
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound from 2,5-dimethyl-1-hexene proceeds via a free radical addition mechanism, which results in the anti-Markovnikov product. The key steps are:
-
Initiation: A radical initiator (e.g., peroxide) decomposes upon heating to form free radicals. These radicals then react with HCl to generate chlorine radicals.
-
Propagation: A chlorine radical adds to the less substituted carbon of the alkene double bond, forming a more stable secondary radical. This radical then abstracts a hydrogen atom from another HCl molecule, yielding the product and a new chlorine radical.
-
Termination: The reaction is terminated by the combination of any two radical species.
Q2: Why is the free radical addition of HBr more common than HCl?
A2: The propagation steps for the free radical addition of HBr are both exothermic, making the chain reaction highly efficient. In contrast, for HCl, one of the propagation steps is endothermic, making the overall process less favorable and often resulting in lower yields.[1]
Q3: What are the main safety precautions to consider during this synthesis?
A3:
-
HCl Gas: Hydrogen chloride is a corrosive and toxic gas. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Peroxides: Organic peroxides can be explosive when heated or subjected to shock. Handle with care and store appropriately.
-
Flammable Solvents: The solvents used are typically flammable. Ensure there are no ignition sources near the reaction setup.
Data Presentation
| Reaction Condition | Predominant Product | Expected Yield | Key Considerations |
| 2,5-dimethyl-1-hexene + HCl (no initiator) | 2-Chloro-2,5-dimethylhexane | Variable | Follows Markovnikov's rule. |
| 2,5-dimethyl-1-hexene + HCl + Peroxide/Heat | This compound | Low to Moderate | Anti-Markovnikov addition. Requires careful optimization. |
Experimental Protocols
Proposed Synthesis of this compound via Anti-Markovnikov Hydrochlorination
Materials:
-
2,5-dimethyl-1-hexene
-
Anhydrous Hydrogen Chloride (gas)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide
-
Anhydrous non-polar solvent (e.g., hexane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a gas inlet, and a thermometer.
-
Inert Atmosphere: Purge the system with an inert gas to remove all oxygen.
-
Reagents: In the flask, dissolve 2,5-dimethyl-1-hexene and the radical initiator in the anhydrous solvent.
-
Reaction Initiation: Begin bubbling anhydrous HCl gas through the solution while stirring. Heat the reaction mixture to the appropriate temperature to initiate the decomposition of the radical initiator (e.g., ~75 °C for AIBN).
-
Monitoring: Monitor the reaction progress using GC analysis of aliquots taken at regular intervals.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Stop the flow of HCl gas and purge the system with inert gas. Wash the reaction mixture with a dilute sodium bicarbonate solution to neutralize any excess HCl, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
analytical challenges in the characterization of 1-Chloro-2,5-dimethylhexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical characterization of 1-Chloro-2,5-dimethylhexane.
Frequently Asked Questions (FAQs)
Q1: What are the main analytical challenges in characterizing this compound?
A1: The primary analytical challenges stem from the potential presence of constitutional isomers, such as 2-Chloro-2,5-dimethylhexane and 3-Chloro-2,5-dimethylhexane. These isomers often exhibit similar physical properties, leading to difficulties in chromatographic separation and spectral differentiation. Additionally, as a primary chloroalkane, this compound can be susceptible to certain degradation pathways under specific analytical conditions.
Q2: How can I distinguish this compound from its isomers using Gas Chromatography (GC)?
A2: Separation of this compound from its isomers by GC can be achieved by optimizing the stationary phase and temperature program. A non-polar or mid-polarity column is typically effective. Due to its primary chloroalkane structure, this compound is expected to have a slightly different boiling point and polarity compared to its secondary or tertiary isomers, which will influence its retention time.
Q3: What are the expected fragmentation patterns for this compound in Mass Spectrometry (MS)?
A3: In electron ionization mass spectrometry (EI-MS), this compound is expected to exhibit a characteristic fragmentation pattern. Key fragments would likely arise from the loss of a chlorine atom, as well as cleavage at the C-C bonds adjacent to the chloromethyl group. The presence of the isotopic pattern for chlorine (approximately 3:1 ratio for M and M+2) is a key diagnostic feature.
Q4: What are the key features to look for in the NMR spectra of this compound?
A4: In the ¹H NMR spectrum, the protons on the carbon bearing the chlorine atom (the chloromethyl group) will appear as a characteristic downfield multiplet. The chemical shifts and splitting patterns of the other protons in the hexane (B92381) chain and the methyl groups will provide definitive structural information. In the ¹³C NMR spectrum, the carbon attached to the chlorine will have a distinct chemical shift, which can be readily distinguished from the chemical shifts of the carbons in its isomers.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing) | 1. Active sites in the GC system (e.g., inlet liner, column) interacting with the polar C-Cl bond. 2. Improper column installation. 3. Column contamination. | 1. Use a deactivated inlet liner. 2. Trim a small portion of the column from the inlet side. 3. Ensure the column is installed correctly according to the manufacturer's instructions. 4. Bake out the column to remove contaminants. |
| Co-elution of isomers | 1. Inadequate column resolution. 2. Sub-optimal temperature program. | 1. Use a longer GC column or a column with a different stationary phase (e.g., mid-polarity). 2. Optimize the temperature program with a slower ramp rate to improve separation. |
| Irreproducible retention times | 1. Fluctuations in carrier gas flow rate. 2. Leaks in the system. 3. Changes in oven temperature profile. | 1. Check and stabilize the carrier gas flow. 2. Perform a leak check of the GC system. 3. Ensure the oven temperature is calibrated and stable. |
Mass Spectrometry (MS) Analysis
| Problem | Possible Cause | Solution |
| Weak or absent molecular ion peak | 1. Extensive fragmentation of the molecule in the ion source. | 1. Use a softer ionization technique, such as chemical ionization (CI), if available. 2. Lower the electron energy in the EI source. |
| Difficulty in distinguishing isomers based on mass spectra | 1. Similar fragmentation patterns between isomers. | 1. Carefully analyze the relative abundances of key fragment ions, as they may differ subtly between isomers. 2. If available, use tandem mass spectrometry (MS/MS) to generate unique fragment ions for each isomer. |
| Presence of unexpected peaks | 1. Impurities in the sample. 2. Degradation of the analyte in the GC-MS system. | 1. Purify the sample before analysis. 2. Check for thermal degradation by analyzing the sample at a lower injection port and transfer line temperature. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause | Solution |
| Broad peaks | 1. Sample viscosity. 2. Presence of paramagnetic impurities. 3. Poor shimming of the magnet. | 1. Ensure the sample is fully dissolved and not too concentrated. 2. Filter the sample to remove any particulate matter. 3. Re-shim the magnet before acquiring the spectrum. |
| Overlapping signals | 1. Complex spin systems in the molecule. | 1. Use a higher field NMR spectrometer for better signal dispersion. 2. Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals and establish connectivity. |
| Incorrect chemical shifts | 1. Improper referencing of the spectrum. | 1. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS). |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound from 2,5-dimethylhexan-1-ol (B7894587).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethylhexan-1-ol in a suitable solvent such as dichloromethane.
-
Chlorination: Cool the solution in an ice bath and slowly add a chlorinating agent (e.g., thionyl chloride or phosphorus trichloride).
-
Reaction: Allow the reaction to stir at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by carefully adding water or a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to obtain pure this compound.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Protocol 3: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Reference the spectrum to the CDCl₃ peak at 77.16 ppm.
-
Predicted Quantitative Data
The following tables contain predicted data for the characterization of this compound and its common isomer, 2-Chloro-2,5-dimethylhexane. These are estimated values for guidance and may vary based on experimental conditions.
Table 1: Predicted GC Retention Times
| Compound | Predicted Retention Time (min) |
| This compound | 9.8 |
| 2-Chloro-2,5-dimethylhexane | 9.5 |
Table 2: Predicted Key Mass Fragments (m/z) and Relative Abundances
| Compound | Molecular Ion (M⁺) | Key Fragment 1 | Key Fragment 2 | Key Fragment 3 |
| This compound | 148/150 (Low) | 113 (M-Cl) | 57 | 43 |
| 2-Chloro-2,5-dimethylhexane | 148/150 (Very Low) | 113 (M-Cl) | 91 | 57 |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | ~3.4-3.6 (m, 2H, -CH₂Cl) | ~48 (-CH₂Cl) |
| ~0.8-1.8 (m, remaining protons) | ~22-40 (other aliphatic carbons) | |
| 2-Chloro-2,5-dimethylhexane | No signals in the 3.4-3.6 ppm range | ~70 (-CCl) |
| ~1.5 (s, 6H, -C(Cl)(CH₃)₂) | ~25-45 (other aliphatic carbons) | |
| ~0.8-1.7 (m, remaining protons) |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical troubleshooting workflow for analytical issues.
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Chloro-2,5-dimethylhexane and 2-Chloro-2,5-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric alkyl chlorides: 1-chloro-2,5-dimethylhexane (a primary alkyl halide) and 2-chloro-2,5-dimethylhexane (B1583108) (a tertiary alkyl halide). Understanding the distinct reaction pathways these compounds undergo is crucial for their application in organic synthesis and drug development, where precise control over reaction outcomes is paramount. This document outlines the theoretical basis for their differing reactivities, supported by illustrative experimental data and detailed experimental protocols.
Introduction to the Contestants
This compound is a primary alkyl halide, where the chlorine atom is bonded to a carbon atom that is itself bonded to only one other carbon atom. This structural feature results in minimal steric hindrance around the reaction center.
2-Chloro-2,5-dimethylhexane is a tertiary alkyl halide, with the chlorine atom attached to a carbon atom bonded to three other carbon atoms. This arrangement leads to significant steric bulk around the reactive site and the potential for the formation of a stable carbocation.
These structural differences fundamentally dictate their preferred reaction mechanisms, primarily influencing their participation in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.
Comparative Reactivity at a Glance
The reactivity of these two compounds is governed by two key factors: steric hindrance and the stability of potential carbocation intermediates. The following table summarizes the expected relative reactivity and product distribution under various reaction conditions.
| Reaction Type | Reagents & Conditions | This compound (Primary) | 2-Chloro-2,5-dimethylhexane (Tertiary) |
| SN2 | Strong, non-bulky nucleophile (e.g., NaI in acetone) | Favored . Relatively high reaction rate. | Disfavored . Reaction rate is negligible due to severe steric hindrance.[1][2][3] |
| SN1 | Weak nucleophile, polar protic solvent (e.g., ethanol) | Disfavored . Formation of a highly unstable primary carbocation is energetically unfavorable.[4][5] | Favored . Proceeds through a stable tertiary carbocation intermediate.[4][5][6] |
| E2 | Strong, bulky base (e.g., KOC(CH₃)₃ in t-butanol) | Favored . Leads to the "Hofmann" product (less substituted alkene).[7] | Favored . Strong bases promote bimolecular elimination.[7] |
| E1 | Weak base, polar protic solvent, heat | Disfavored . Requires formation of an unstable primary carbocation. | Favored . Competes with SN1, formation of the "Zaitsev" product (more substituted alkene) is typical.[8][9] |
Reaction Mechanisms and Logical Flow
The decision between substitution and elimination, and the specific unimolecular or bimolecular pathway, is a logical progression based on the substrate's structure and the reaction conditions.
References
- 1. brainly.com [brainly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. fiveable.me [fiveable.me]
- 5. quora.com [quora.com]
- 6. 7.5 Characteristics of the SN1 Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
SN1 vs. SN2 Reactivity of 1-Chloro-2,5-dimethylhexane: A Comparative Guide
This guide provides a detailed comparison of the predicted SN1 and SN2 reactivity of 1-chloro-2,5-dimethylhexane. The analysis is grounded in fundamental principles of organic chemistry, focusing on substrate structure, steric hindrance, and carbocation stability. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction to Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile replaces a leaving group on an sp³-hybridized carbon atom. The two primary mechanisms for these reactions are the SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular) pathways. The preferred mechanism is dictated by several factors, including the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the properties of the solvent.[1][2]
-
SN1 Reaction: A two-step mechanism involving the formation of a carbocation intermediate. The rate of an SN1 reaction is dependent only on the concentration of the substrate.[3][4] These reactions are favored for tertiary substrates that can form stable carbocations and are promoted by polar protic solvents.[5]
-
SN2 Reaction: A one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. The rate of an SN2 reaction depends on the concentration of both the substrate and the nucleophile.[4] This pathway is favored for methyl and primary substrates with minimal steric hindrance and is accelerated by strong nucleophiles and polar aprotic solvents.[2][6]
Analysis of this compound Reactivity
This compound is a primary alkyl halide. This structural feature is the most critical factor in determining its reactivity profile in nucleophilic substitution reactions.
-
SN1 Reactivity Prediction: The SN1 mechanism proceeds through a carbocation intermediate. For this compound, the loss of the chloride leaving group would generate a primary carbocation. Primary carbocations are highly unstable and their formation is energetically unfavorable.[7] The rate of SN1 reactions is directly related to the stability of the carbocation formed in the rate-determining step.[8][9][10] Therefore, the SN1 pathway is significantly disfavored for this substrate.
-
SN2 Reactivity Prediction: Primary alkyl halides are generally excellent candidates for the SN2 mechanism because the electrophilic carbon is relatively unhindered.[11] However, the rate of SN2 reactions is highly sensitive to steric hindrance.[12][13] In the case of this compound, there is a methyl group on the carbon adjacent to the electrophilic carbon (the β-carbon). This β-branching creates steric hindrance that can impede the backside attack of the nucleophile, which is required for the SN2 transition state.[6][12] While the SN2 mechanism is still the more probable pathway compared to SN1, its rate is expected to be slower than that of a less hindered primary alkyl halide (e.g., 1-chlorobutane).
Comparative Summary
| Feature | SN1 Reactivity Analysis | SN2 Reactivity Analysis |
| Substrate Class | Primary Alkyl Halide | Primary Alkyl Halide |
| Carbocation Stability | Forms a highly unstable primary carbocation.[7] | No carbocation intermediate is formed. |
| Steric Hindrance | Not a primary factor for the rate-determining step, but the substrate is sterically accessible after potential (but unlikely) carbocation formation.[14] | The β-methyl group introduces steric hindrance, which slows the rate of backside nucleophilic attack.[12] |
| Predicted Dominant Mechanism | Highly disfavored. | Favored, but likely to be slow. |
Experimental Protocols for Reaction Rate Determination
To quantitatively assess the SN1 and SN2 reactivity of this compound, a kinetics study would be performed. The following protocol outlines a general method for determining the rate of a nucleophilic substitution reaction using gas chromatography (GC).
Objective: To determine the rate constant for the reaction of this compound with a given nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium iodide in acetone (B3395972) for SN2, or a weak nucleophile like ethanol (B145695) for attempting SN1)
-
Solvent (e.g., acetone for SN2, ethanol for SN1)
-
Internal standard for GC analysis (e.g., dodecane)
-
Quenching solution (e.g., cold deionized water)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Gas chromatograph with a suitable column and detector (e.g., FID)
Procedure:
-
Reaction Setup: A solution of this compound and an internal standard of known concentration is prepared in the chosen solvent and placed in a constant temperature bath.
-
Initiation: A solution of the nucleophile, also at the reaction temperature, is added to the substrate solution to initiate the reaction. A timer is started immediately.
-
Sampling: At regular time intervals, an aliquot of the reaction mixture is withdrawn.
-
Quenching: The aliquot is immediately added to a vial containing a cold quenching solution to stop the reaction.
-
Extraction: The product and remaining reactant are extracted from the aqueous layer using an organic solvent like diethyl ether.
-
Drying: The organic layer is dried over an anhydrous drying agent.
-
GC Analysis: A sample of the dried organic layer is injected into the GC. The concentrations of the reactant and product are determined by comparing their peak areas to that of the internal standard.
-
Data Analysis: The concentration of this compound is plotted against time. The order of the reaction and the rate constant are determined from this data. For an SN2 reaction, the rate should be dependent on both substrate and nucleophile concentrations. For a potential SN1 reaction, the rate would be independent of the nucleophile concentration.
Visualizing the Reaction Pathways and Logic
The following diagrams, generated using the DOT language, illustrate the SN1 and SN2 reaction mechanisms for this compound and a logical workflow for predicting the dominant pathway.
Caption: The concerted, one-step SN2 mechanism.
Caption: The two-step SN1 mechanism, disfavored for this substrate.
Caption: Logical workflow for predicting the substitution mechanism.
References
- 1. quora.com [quora.com]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. fiveable.me [fiveable.me]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. google.com [google.com]
- 8. organic chemistry - Role of carbocation stability in SN1 substitution reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Khan Academy [khanacademy.org]
- 10. quora.com [quora.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Reaction Mechanisms of 1-Chloro-2,5-dimethylhexane: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential reaction mechanisms of 1-chloro-2,5-dimethylhexane, a primary alkyl halide. Due to the limited availability of direct computational studies on this specific molecule, this guide leverages data from analogous primary, secondary, and tertiary alkyl halide systems to offer a comprehensive overview of expected reactivity. The primary reaction pathways for alkyl halides—nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2)—are explored through theoretical data and established experimental protocols.
Comparison of Reaction Mechanisms
The reactivity of this compound is dictated by its structure as a primary alkyl halide with significant steric hindrance around the alpha and beta carbons. This structural characteristic plays a crucial role in favoring certain reaction pathways over others. The following table summarizes a comparison of the four primary reaction mechanisms, with quantitative data drawn from computational studies on analogous alkyl halides to provide a predictive framework.
| Reaction Type | Mechanism | Key Features | Typical Substrate | Solvent Preference | Computational Data (Representative Examples) |
| Nucleophilic Substitution | S(_N)2 | Bimolecular, single-step reaction. The rate depends on the concentration of both the alkyl halide and the nucleophile. Results in inversion of stereochemistry. | Primary > Secondary >> Tertiary | Polar aprotic (e.g., Acetone, DMSO) | CH(_3)Cl + F
|
| S(_N)1 | Unimolecular, two-step reaction involving a carbocation intermediate. The rate is dependent only on the alkyl halide concentration. Leads to racemization. | Tertiary > Secondary >> Primary | Polar protic (e.g., Water, Ethanol) | t-Butyl Chloride Hydrolysis : Activation Energy (\approx) 20 kcal/mol | |
| Elimination | E2 | Bimolecular, single-step reaction. Requires a strong base. The rate is dependent on both the alkyl halide and the base. Follows Zaitsev's or Hofmann's rule depending on sterics. | Primary, Secondary, and Tertiary | Polar aprotic | CH(_3)CH(_2)Cl + F
|
| E1 | Unimolecular, two-step reaction with a carbocation intermediate. The rate is dependent only on the alkyl halide concentration. Competes with S(_N)1. | Tertiary > Secondary >> Primary | Polar protic | t-Butyl Bromide Elimination : Activation Energy (\approx) 20-25 kcal/mol |
Experimental Protocols
Detailed experimental procedures are crucial for validating computational predictions and for the synthesis of novel compounds. Below are representative protocols for nucleophilic substitution reactions.
Protocol 1: Synthesis of 2,5-Dichloro-2,5-dimethylhexane via an S(_N)1 Reaction (for comparison)
This protocol describes the synthesis of a related dichloroalkane from a diol, proceeding through a tertiary carbocation intermediate, which is characteristic of an S(_N)1 pathway.[1][2][3][4][5]
Materials:
-
2,5-dimethyl-2,5-hexanediol
-
Concentrated Hydrochloric Acid (HCl)
-
25 mL Round Bottom Flask
-
Stir bar and stir plate
-
Apparatus for vacuum filtration (Buchner funnel, filter flask)
-
Deionized water
Procedure:
-
In a 25 mL round-bottom flask equipped with a stir bar, add 0.25 g of 2,5-dimethyl-2,5-hexanediol.
-
Carefully add 2 mL of concentrated hydrochloric acid to the flask.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically when the starting material is no longer visible by TLC), quench the reaction by adding 10 mL of deionized water.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with additional deionized water to remove any remaining acid.
-
Allow the product, 2,5-dichloro-2,5-dimethylhexane, to dry thoroughly.
Protocol 2: General Procedure for S(_N)2 Reaction of a Primary Alkyl Halide
This generalized protocol can be adapted for the reaction of this compound with a nucleophile, such as an amine.
Materials:
-
This compound
-
Nucleophile (e.g., Methylamine (B109427) in THF)
-
Dry Tetrahydrofuran (THF)
-
Round-bottom flask
-
Nitrogen atmosphere setup
-
Ice bath
-
Rotary evaporator
-
Diethyl ether
-
Water
Procedure:
-
Dissolve this compound (1.0 equivalent) in dry THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of the nucleophile (e.g., 2 M methylamine in THF, 2.0-3.0 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, filter the reaction mixture to remove any precipitate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with water to remove any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a typical computational workflow for their analysis.
Sₙ2 Reaction Pathway
Sₙ1 Reaction Pathway
E2 Reaction Pathway
E1 Reaction Pathway
Computational Chemistry Workflow
References
- 1. 2,5-DICHLORO-2,5-DIMETHYLHEXANE synthesis - chemicalbook [chemicalbook.com]
- 2. notability.com [notability.com]
- 3. Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction | Semantic Scholar [semanticscholar.org]
- 4. ERIC - EJ913062 - Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction, Journal of Chemical Education, 2010-Jan [eric.ed.gov]
- 5. datapdf.com [datapdf.com]
A Comparative Study: 1-Chloro-2,5-dimethylhexane vs. 1-Bromo-2,5-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties, reactivity, and synthetic routes for 1-Chloro-2,5-dimethylhexane and its bromo-analog, 1-Bromo-2,5-dimethylhexane. The information presented is curated to assist researchers in making informed decisions regarding the selection and application of these primary alkyl halides in various synthetic and developmental workflows.
Physicochemical Properties
A summary of the key physicochemical properties for both compounds is presented in Table 1. While experimental data for these specific molecules is limited, the presented values are a combination of computed data and established trends for homologous alkyl halides.
| Property | This compound | 1-Bromo-2,5-dimethylhexane | Data Source |
| Molecular Formula | C₈H₁₇Cl | C₈H₁₇Br | PubChem[1] |
| Molecular Weight | 148.67 g/mol | 193.13 g/mol | PubChem[1] |
| Boiling Point (Predicted) | ~170-175 °C | ~185-190 °C | |
| Density (Predicted) | ~0.87 g/mL | ~1.11 g/mL | |
| XLogP3 | 3.8 | 3.9 | PubChem[1] |
Note: Predicted values are based on the properties of isomeric and homologous compounds.
Spectroscopic Data (Predicted)
To aid in the identification and characterization of these compounds, predicted ¹H and ¹³C NMR chemical shifts are provided below. These predictions are generated based on established NMR prediction algorithms and should be considered as estimates.
Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Assignment | This compound (ppm) | 1-Bromo-2,5-dimethylhexane (ppm) | Multiplicity | Integration |
| H-1 (CH₂-X) | 3.45 - 3.55 | 3.35 - 3.45 | d | 2H |
| H-2 (CH) | 1.70 - 1.80 | 1.75 - 1.85 | m | 1H |
| H-3, H-4 (CH₂) | 1.25 - 1.40 | 1.25 - 1.40 | m | 4H |
| H-5 (CH) | 1.50 - 1.60 | 1.50 - 1.60 | m | 1H |
| CH₃ (C-2) | 0.95 - 1.05 | 1.00 - 1.10 | d | 3H |
| CH₃ (C-5) | 0.85 - 0.95 | 0.85 - 0.95 | d | 6H |
Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Assignment | This compound (ppm) | 1-Bromo-2,5-dimethylhexane (ppm) |
| C-1 (CH₂-X) | 48 - 52 | 38 - 42 |
| C-2 (CH) | 38 - 42 | 40 - 44 |
| C-3 (CH₂) | 34 - 38 | 34 - 38 |
| C-4 (CH₂) | 28 - 32 | 28 - 32 |
| C-5 (CH) | 27 - 31 | 27 - 31 |
| CH₃ (C-2) | 18 - 22 | 19 - 23 |
| CH₃ (C-5) | 22 - 26 | 22 - 26 |
Comparative Reactivity
In nucleophilic substitution reactions, the nature of the leaving group is a critical factor influencing the reaction rate. For alkyl halides, the reactivity trend generally follows the order R-I > R-Br > R-Cl > R-F.[2][3] This is attributed to two main factors:
-
Bond Strength: The Carbon-Bromine bond (C-Br) is weaker than the Carbon-Chlorine bond (C-Cl), requiring less energy to break during the substitution reaction.[4]
-
Leaving Group Stability: The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) as it is a weaker base and more stable in solution.[2]
Consequently, 1-Bromo-2,5-dimethylhexane is expected to be significantly more reactive than this compound in nucleophilic substitution reactions , such as Sₙ2 reactions. This increased reactivity can lead to faster reaction times and potentially higher yields under identical conditions.
Caption: Generalized Sₙ2 reaction pathway for alkyl halides.
Experimental Protocols
Detailed methodologies for the synthesis and a comparative reactivity experiment are provided below.
Synthesis of 1-Halo-2,5-dimethylhexanes
A common and effective method for the synthesis of primary alkyl halides is from the corresponding primary alcohol.
4.1.1 Synthesis of 1-Bromo-2,5-dimethylhexane from 2,5-Dimethylhexan-1-ol (B7894587)
This protocol utilizes phosphorus tribromide (PBr₃) to convert the primary alcohol to the alkyl bromide.
-
Materials:
-
2,5-Dimethylhexan-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Ice bath
-
Round-bottom flask equipped with a magnetic stirrer and dropping funnel
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,5-dimethylhexan-1-ol (1.0 eq) in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (0.4 eq), dissolved in anhydrous diethyl ether, to the stirred alcohol solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain 1-Bromo-2,5-dimethylhexane.
-
4.1.2 Synthesis of this compound from 2,5-Dimethylhexan-1-ol
This protocol can be adapted using a suitable chlorinating agent such as thionyl chloride (SOCl₂) or by employing the Appel reaction. The use of concentrated HCl is generally less effective for primary alcohols.
Caption: General workflow for the synthesis of 1-halo-2,5-dimethylhexanes.
Comparative Reactivity Experiment (Finkelstein Reaction)
This experiment provides a qualitative comparison of the reactivity of this compound and 1-Bromo-2,5-dimethylhexane in an Sₙ2 reaction.
-
Objective: To observe the relative rates of reaction of this compound and 1-Bromo-2,5-dimethylhexane with sodium iodide in acetone (B3395972).
-
Materials:
-
This compound
-
1-Bromo-2,5-dimethylhexane
-
15% solution of sodium iodide in acetone
-
Test tubes
-
Water bath
-
-
Procedure:
-
Label two clean, dry test tubes.
-
Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.
-
To the first test tube, add 5 drops of this compound.
-
To the second test tube, add 5 drops of 1-Bromo-2,5-dimethylhexane.
-
Shake both test tubes to ensure mixing and place them in a water bath at a constant temperature (e.g., 50 °C).
-
Observe the test tubes for the formation of a precipitate (sodium chloride or sodium bromide). Note the time it takes for the precipitate to first appear in each tube.
-
-
Expected Outcome: A precipitate of sodium bromide will form significantly faster in the test tube containing 1-Bromo-2,5-dimethylhexane. This is because the iodide ion displaces the bromide ion more readily than the chloride ion, consistent with the higher reactivity of the bromo-analog in Sₙ2 reactions.[2]
Conclusion
The choice between this compound and 1-Bromo-2,5-dimethylhexane in a synthetic protocol will largely depend on the desired reactivity. For applications requiring a more reactive substrate that undergoes nucleophilic substitution more readily, 1-Bromo-2,5-dimethylhexane is the superior choice . While the chloro-analog is more stable, its lower reactivity may necessitate harsher reaction conditions or result in slower reaction rates. The provided synthetic routes and comparative experiments offer a practical framework for the preparation and evaluation of these compounds in a laboratory setting.
References
A Comparative Guide to the Structural Validation of 1-Chloro-2,5-dimethylhexane: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. While X-ray crystallography stands as the gold standard for absolute structure elucidation, its application is not always feasible or necessary for simpler molecules. This guide provides a comparative analysis of validating the structure of a small, non-chiral alkyl halide, 1-Chloro-2,5-dimethylhexane, using X-ray crystallography versus more routine spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
While no published X-ray crystallographic data for this compound is readily available, this guide will explore the hypothetical data one would obtain and compare it with the readily achievable and highly informative data from NMR and MS. This comparison will aid researchers in selecting the most appropriate analytical method for structural validation based on the complexity of the molecule and the specific information required.
Data Presentation: A Comparative Overview
The following table summarizes the expected data from each technique for the structural validation of this compound.
| Analytical Technique | Information Provided | Expected Results for this compound | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | - Unit cell dimensions- Space group- Atomic coordinates for each atom (C, H, Cl)- C-C and C-Cl bond lengths (e.g., C-Cl ~1.77 Å)- C-C-C and C-C-Cl bond angles (e.g., ~109.5°) | - Unambiguous determination of molecular structure and stereochemistry.- Provides detailed geometric parameters.[1] | - Requires a single, well-diffracting crystal, which can be difficult to grow for oils or low-melting solids.- The structure is in the solid state, which may not represent the conformation in solution.[2][3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).[4][5] | ¹H NMR: - Multiple signals corresponding to the different proton environments (e.g., -CH₂Cl, -CH-, -CH₂-, -CH₃).- Chemical shifts (δ) and coupling constants (J) would confirm the connectivity.¹³C NMR: - Distinct signals for each unique carbon atom, with chemical shifts indicating their functional group (e.g., C-Cl carbon would be downfield). | - Provides detailed information about the molecular structure in solution.[6]- Non-destructive.- Can study dynamic processes.[6] | - Does not provide direct information on bond lengths or angles.- Can be less sensitive than MS.[5]- Complex spectra for large molecules. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern.[7][8] | - Molecular Ion Peak (M⁺): m/z = 148 and 150 in a ~3:1 ratio, confirming the presence of one chlorine atom.- Fragmentation Pattern: Peaks corresponding to the loss of a chlorine atom (M-35) and other characteristic fragments. | - High sensitivity, requiring very small amounts of sample.- Provides accurate molecular weight information.[8]- Can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis.[7] | - Does not provide detailed information about the 3D structure or connectivity.- Is a destructive technique. |
Experimental Protocols
-
Crystallization: The primary and often most challenging step is to grow a single crystal of this compound suitable for X-ray diffraction.[9] This would likely involve dissolving the compound in a suitable solvent and allowing for slow evaporation or cooling to induce crystallization. Given that many simple alkyl halides are liquids at room temperature, this would necessitate low-temperature crystallization techniques.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. It is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[9]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined by least-squares methods to best fit the experimental diffraction data.[9]
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, different pulse sequences are used to obtain proton-decoupled spectra.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm). The chemical shifts, integration, and coupling patterns are then analyzed to elucidate the structure.
-
Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the gas chromatograph.
-
Chromatographic Separation: The sample is vaporized and travels through a capillary column, where it separates from any impurities based on its boiling point and interactions with the column's stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method for small molecules, where high-energy electrons bombard the molecule, causing it to ionize and fragment.[8]
-
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion, generating a mass spectrum.
Logical Workflow for Structural Validation
The choice of analytical technique for structural validation often follows a logical progression, starting with less resource-intensive methods that provide a wealth of information. The following diagram illustrates a typical workflow for a small molecule like this compound.
Caption: Decision workflow for selecting a structural validation method.
References
- 1. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 2. quora.com [quora.com]
- 3. atbweb.stanford.edu [atbweb.stanford.edu]
- 4. differencebetween.com [differencebetween.com]
- 5. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. scispace.com [scispace.com]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 1-Chloro-2,5-dimethylhexane Isomers
A detailed guide for researchers and drug development professionals on the spectroscopic differentiation of 1-Chloro-2,5-dimethylhexane isomers. This report provides a comprehensive comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supplemented by detailed experimental protocols and visual aids to facilitate unambiguous identification.
The structural isomers of this compound, which include this compound, 2-chloro-2,5-dimethylhexane (B1583108), and 3-chloro-2,5-dimethylhexane, present a challenge in their analytical differentiation due to their similar physical properties. However, a meticulous comparative analysis of their spectroscopic signatures using ¹H NMR, ¹³C NMR, IR, and MS techniques allows for their clear distinction. This guide presents a summary of the key spectroscopic data for each isomer, outlines the methodologies for data acquisition, and provides visual representations of the analytical workflow and fragmentation patterns to aid in structural elucidation.
Isomers of this compound
The three positional isomers of this compound are:
-
This compound: The chlorine atom is attached to a primary carbon.
-
2-chloro-2,5-dimethylhexane: The chlorine atom is attached to a tertiary carbon.
-
3-chloro-2,5-dimethylhexane: The chlorine atom is attached to a secondary carbon.
These structural differences give rise to unique spectroscopic characteristics that are detailed in the following sections.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Predicted, in CDCl₃ at 300 MHz)
| Proton | This compound (Predicted) | 2-chloro-2,5-dimethylhexane (Experimental) [1][2] | 3-chloro-2,5-dimethylhexane (Predicted) |
| -CH₂Cl | 3.45 (m, 2H) | - | - |
| -CHCl- | - | - | 4.05 (m, 1H) |
| -CH(CH₃)₂ | 1.70 (m, 1H) | 1.65 (m, 1H) | 1.85 (m, 1H) |
| -CH(CH₃)CH₂Cl | 1.80 (m, 1H) | - | - |
| -CH₂- | 1.20-1.60 (m, 4H) | 1.50-1.80 (m, 4H) | 1.40-1.70 (m, 4H) |
| -C(Cl)(CH₃)₂ | - | 1.55 (s, 6H) | - |
| -CH(CH₃)₂ | 0.90 (d, 6H) | 0.92 (d, 6H) | 0.95 (d, 6H) |
| -CH(CH₃)CH₂Cl | 1.00 (d, 3H) | - | - |
| -CH(CH₃)CHCl- | - | - | 1.05 (d, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted, in CDCl₃)
| Carbon | This compound (Predicted) | 2-chloro-2,5-dimethylhexane (Experimental) [1][2] | 3-chloro-2,5-dimethylhexane (Predicted) |
| -CH₂Cl | 48.5 | - | - |
| -C(Cl)(CH₃)₂ | - | 72.1 | - |
| -CHCl- | - | - | 65.2 |
| -CH(CH₃)₂ | 28.1 | 27.9 | 28.3 |
| -CH(CH₃)CH₂Cl | 35.2 | - | - |
| -CH₂- (adjacent to CH(CH₃)₂) | 39.0 | 38.8 | 39.2 |
| -CH₂- (central) | 25.1 | 24.9 | 25.3 |
| -CH(CH₃)₂ (methyls) | 22.5 | 22.6 | 22.7 |
| -CH(CH₃)CH₂Cl (methyl) | 16.8 | - | - |
| -C(Cl)(CH₃)₂ (methyls) | - | 29.5 | - |
| -CH(CH₃)CHCl- (methyl) | - | - | 19.8 |
Table 3: Infrared (IR) Spectroscopic Data
| Vibrational Mode | This compound | 2-chloro-2,5-dimethylhexane [1] | 3-chloro-2,5-dimethylhexane |
| C-H stretch (sp³) | 2850-3000 cm⁻¹ | 2870-2960 cm⁻¹ | 2860-2980 cm⁻¹ |
| C-H bend (CH₃, CH₂) | 1365-1470 cm⁻¹ | 1365-1465 cm⁻¹ | 1370-1475 cm⁻¹ |
| C-Cl stretch | 650-750 cm⁻¹ | 600-700 cm⁻¹ | 700-800 cm⁻¹ |
Table 4: Mass Spectrometry (MS) Data - Key Fragments (m/z)
| Isomer | Molecular Ion (M⁺) | [M-Cl]⁺ | [M-C₄H₉]⁺ | Other Key Fragments |
| This compound | 148/150 | 113 | 91/93 | 57, 43 |
| 2-chloro-2,5-dimethylhexane [3] | 148/150 (weak) | 113 | 91/93 | 77, 57, 43 |
| 3-chloro-2,5-dimethylhexane | 148/150 | 113 | 91/93 | 69, 57, 43 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the sample was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition: Standard proton spectra were acquired with a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Proton-decoupled carbon spectra were acquired with a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 1024 or more).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates was acquired prior to the sample measurement.
Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms) was used. The oven temperature was programmed with an initial hold at a low temperature (e.g., 50 °C) followed by a ramp to a higher temperature (e.g., 250 °C) to ensure separation of any impurities.
-
MS Conditions: The electron energy was set to 70 eV. Mass spectra were recorded over a mass-to-charge (m/z) range of 40-200.
Visualization of Analytical Logic and Fragmentation
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification and comparison of the this compound isomers.
Caption: Workflow for the spectroscopic comparison of isomers.
Mass Spectrometry Fragmentation of 2-Chloro-2,5-dimethylhexane
The mass spectrum of 2-chloro-2,5-dimethylhexane is characterized by specific fragmentation pathways that are indicative of its structure. The following diagram illustrates the major fragmentation routes.
Caption: Key fragmentation pathways for 2-chloro-2,5-dimethylhexane.
References
Assessing the Purity of Synthesized 1-Chloro-2,5-dimethylhexane: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 1-Chloro-2,5-dimethylhexane, a key building block in various organic syntheses. We will delve into detailed experimental protocols and present a framework for comparing the efficacy of different purification techniques.
Comparison of Purity Assessment Methods
The purity of this compound can be effectively determined using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and powerful methods.
| Analytical Method | Principle | Information Provided | Common Impurities Detected |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based identification. | Provides quantitative purity (% area), retention time, and mass spectrum for identification of the main component and impurities. | Unreacted starting materials (e.g., 2,5-dimethyl-1-hexanol), elimination byproducts (e.g., 2,5-dimethyl-1-hexene), and other isomeric chlorides. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Confirms the structure of the desired product and allows for the identification and quantification of impurities with distinct NMR signals. | Residual solvents, starting materials, and structural isomers. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about the functional groups present. | Confirms the presence of the C-Cl bond and the absence of O-H (from starting alcohol). Less effective for quantifying impurities. | Primarily unreacted starting alcohol. |
Illustrative Purity Comparison of Synthesis Methods
The choice of synthesis and purification method can significantly impact the final purity of this compound. Below is a table with hypothetical data to illustrate how purity can vary.
| Synthesis Method | Purification Method | Purity (%) by GC | Key Impurities Observed |
| Method A: SOCl₂ on 2,5-dimethyl-1-hexanol | Distillation | 98.5 | 2,5-dimethyl-1-hexene (0.8%), residual starting alcohol (0.5%) |
| Method B: Appel Reaction on 2,5-dimethyl-1-hexanol | Column Chromatography | 99.8 | Isomeric chloroalkane (0.1%), residual solvent (0.1%) |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate and identify volatile components in the synthesized this compound and to quantify its purity.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent like dichloromethane (B109758) or hexane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Objective: To confirm the chemical structure of the synthesized product and to identify and quantify any impurities.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
-
NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of CDCl₃ in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) if quantitative analysis is required.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum using standard parameters.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: 0-220 ppm.
-
Number of scans: 1024 or more for good signal-to-noise.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Assign the peaks in the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.
-
Identify signals corresponding to potential impurities by comparing the spectrum to known chemical shifts of likely contaminants (e.g., starting alcohol, residual solvents).[1][2] A table of expected ¹H NMR shifts for the product and a key potential impurity is provided below.
-
| Compound | Protons | Expected Chemical Shift (ppm) | Multiplicity |
| This compound | -CH₂Cl | ~3.4-3.6 | Doublet of doublets |
| -CH(CH₃)- | ~1.7-1.9 | Multiplet | |
| -CH(CH₃)₂ | ~1.5-1.7 | Multiplet | |
| -CH₂- | ~1.1-1.4 | Multiplets | |
| -CH₃ | ~0.8-1.0 | Doublets and singlets | |
| 2,5-dimethyl-1-hexanol (Impurity) | -CH₂OH | ~3.5-3.7 | Multiplet |
| -OH | Variable | Singlet (broad) |
Visualizing the Workflow
A clear workflow is essential for systematic purity assessment.
Caption: Workflow for Purity Assessment.
This guide provides a foundational framework for assessing the purity of synthesized this compound. By employing these detailed protocols and comparative analyses, researchers can ensure the quality and reliability of their chemical products for downstream applications.
References
Kinetic Showdown: Unraveling Nucleophilic Substitution on 1-Chloro-2,5-dimethylhexane
A Comparative Guide to Reaction Mechanisms and Performance
For researchers, scientists, and professionals in drug development, understanding the kinetics of nucleophilic substitution reactions is paramount for predicting reaction outcomes and optimizing synthetic routes. This guide provides a comparative analysis of the kinetic studies of nucleophilic substitution on 1-chloro-2,5-dimethylhexane, contrasting its reactivity with alternative alkyl halides. While specific kinetic data for this compound is not extensively available in peer-reviewed literature, this guide leverages established principles of organic chemistry to forecast its behavior and provides a framework for experimental investigation.
This compound is a primary alkyl halide, a class of compounds that typically favors the bimolecular nucleophilic substitution (SN2) mechanism.[1][2] However, the presence of a methyl group at the 2-position introduces significant steric hindrance around the electrophilic carbon. This structural feature is expected to have a profound impact on the reaction kinetics, potentially slowing down the SN2 pathway and allowing the unimolecular (SN1) mechanism to compete.
Comparative Kinetic Data: An Overview
To contextualize the expected reactivity of this compound, the following table summarizes typical kinetic data for the reaction of various alkyl chlorides with a common nucleophile, such as sodium hydroxide, in a polar aprotic solvent like acetone (B3395972). The data for this compound is projected based on mechanistic principles.
| Substrate | Structure | Classification | Predominant Mechanism | Relative Rate Constant (k_rel) | Rate Law |
| 1-Chlorobutane | CH₃(CH₂)₃Cl | Primary | SN2 | 1.00 | Rate = k[Alkyl Halide][Nucleophile] |
| This compound | (CH₃)₂CH(CH₂)₂CH(CH₃)CH₂Cl | Primary (Sterically Hindered) | SN2 (slow) / Possible SN1 | ~0.01 - 0.1 | Complex (likely mixed SN1/SN2) |
| 2-Chlorobutane | CH₃CH(Cl)CH₂CH₃ | Secondary | SN1 / SN2 | Variable | Mixed |
| tert-Butyl chloride | (CH₃)₃CCl | Tertiary | SN1 | Favored in protic solvents | Rate = k[Alkyl Halide] |
Note: The relative rate constants are illustrative and can vary significantly with changes in nucleophile, solvent, and temperature.
Mechanistic Insights: SN1 vs. SN2 Pathways
Nucleophilic substitution reactions primarily proceed through two distinct mechanisms: SN1 and SN2.[3][4] The preferred pathway is dictated by several factors, including the structure of the alkyl halide, the nature of the nucleophile, the solvent, and the leaving group.[5]
-
SN2 (Bimolecular Nucleophilic Substitution): This is a one-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[2][6] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[1][7] Steric hindrance around the reaction center dramatically slows down the SN2 reaction rate.[1]
-
SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that involves the formation of a carbocation intermediate in the rate-determining step.[2][6] The rate of an SN1 reaction is primarily dependent on the concentration of the alkyl halide and is favored by substrates that can form stable carbocations (tertiary > secondary > primary).[1][4][7]
For this compound, its primary nature suggests an SN2 pathway. However, the steric bulk introduced by the methyl group at the carbon adjacent to the reaction center will likely impede the backside attack required for an SN2 reaction, leading to a significantly slower rate compared to unhindered primary alkyl halides. This steric hindrance may also promote a competing SN1 pathway, especially with weak nucleophiles and in polar protic solvents that can stabilize the resulting primary carbocation, which could potentially rearrange to a more stable secondary or tertiary carbocation.
Experimental Protocols: A Guide to Kinetic Analysis
To empirically determine the kinetic profile of nucleophilic substitution on this compound, the following experimental protocol can be employed.
Objective:
To determine the rate law and rate constant for the reaction of this compound with a given nucleophile (e.g., NaOH).
Materials:
-
This compound
-
Nucleophile solution of known concentration (e.g., standardized NaOH)
-
Solvent (e.g., acetone or ethanol)
-
Quenching solution (e.g., dilute nitric acid)
-
Titration apparatus (burette, pipette, flasks)
-
Constant temperature bath
-
Stopwatch
Procedure:
-
Reaction Setup: Prepare solutions of this compound and the nucleophile in the chosen solvent at known concentrations.
-
Temperature Control: Place the reaction flasks in a constant temperature bath to ensure the reaction proceeds at a stable temperature.
-
Initiation: Mix the reactants to initiate the reaction and start the stopwatch simultaneously.
-
Monitoring Progress: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing a quenching solution to stop the reaction.
-
Titration: Titrate the unreacted nucleophile in the quenched aliquot with a standardized acid solution to determine its concentration.
-
Data Analysis: Plot the concentration of the nucleophile versus time. The shape of the curve and the effect of varying initial reactant concentrations will help in determining the order of the reaction with respect to each reactant and the overall rate law.
Visualizing the Reaction Pathways
To better understand the logical flow of determining the reaction mechanism for an alkyl halide like this compound, the following diagrams illustrate the decision-making process and the competing reaction pathways.
Figure 1. Decision-making flowchart for the reaction mechanism of this compound.
References
- 1. web.viu.ca [web.viu.ca]
- 2. Nucleophilic substitution reaction of Alkyl halides - Learning & Education Portal [astan.lk]
- 3. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Analysis of 1-Chloro-2,5-dimethylhexane Derivatives: A Review of Available Biological Efficacy Data
A comprehensive review of publicly available scientific literature reveals a significant gap in the experimental data regarding the biological efficacy of 1-Chloro-2,5-dimethylhexane and its derivatives. Despite extensive searches for antimicrobial, cytotoxic, antifungal, and herbicidal activities, no specific studies detailing the biological performance of these particular compounds could be identified. Therefore, a direct comparative guide with quantitative data, detailed experimental protocols, and signaling pathway visualizations cannot be constructed at this time.
The initial investigation sought to collate and present experimental findings on the biological activities of this compound derivatives for researchers, scientists, and drug development professionals. The objective was to provide a clear, data-driven comparison of their efficacy, supported by detailed methodologies and visual representations of relevant biological pathways. However, the absence of published research on this specific class of compounds prevents the fulfillment of these core requirements.
While the search did not yield specific data on this compound derivatives, it did highlight broader research into the biological activities of halogenated compounds. Halogenation, the process of introducing halogen atoms (like chlorine) into a molecule, is a common strategy in drug discovery to enhance the pharmacological activity of compounds.[1][2] Studies on various chlorinated alkanes and other halogenated organic molecules have demonstrated a wide range of biological effects.
For instance, research has shown that some chlorinated alkanes can exhibit antifungal properties.[2][3][4] The mechanism of action for some halogenated hydrocarbons involves metabolic activation by enzymes such as cytochrome P450, which can lead to cytotoxic effects.[3] Furthermore, the introduction of chlorine atoms into flavonoid structures has been shown to enhance their antimicrobial activity against various bacterial and fungal strains.
It is important to note that the biological activity of halogenated compounds is highly structure-dependent. The position and number of halogen atoms, as well as the overall molecular structure, play a crucial role in determining the efficacy and specificity of their effects. Without experimental data on this compound and its derivatives, it is not possible to extrapolate the biological activities from more general studies on other chlorinated compounds.
This report underscores a potential area for future research. The synthesis and biological evaluation of this compound derivatives could uncover novel compounds with interesting pharmacological or agrochemical properties. Future studies should aim to:
-
Synthesize a library of this compound derivatives with systematic variations in their chemical structure.
-
Screen these derivatives for a range of biological activities, including but not limited to antimicrobial, anticancer, and herbicidal effects.
-
For any active compounds, elucidate their mechanism of action through detailed biochemical and cellular assays.
-
Publish the findings, including detailed experimental protocols and quantitative data, to contribute to the collective scientific knowledge.
Until such research is conducted and published, a comparative guide on the biological efficacy of this compound derivatives remains an unfulfilled need in the scientific community. We encourage researchers in the fields of medicinal chemistry and drug discovery to consider exploring this untapped area of chemical space.
References
- 1. In Vitro Antifungal Activities of Bis(Alkylpyridinium)Alkane Compounds against Pathogenic Yeasts and Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assimilation of chlorinated alkanes by hydrocarbon-utilizing fungi (Journal Article) | OSTI.GOV [osti.gov]
- 3. A study of the structural basis of the ability of chlorinated alkanes and alkenes to induce aneuploidy and toxicity in the mold Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assimilation of chlorinated alkanes by hydrocarbon-utilizing fungi - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-Chloro-2,5-dimethylhexane
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of ensuring personnel safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-chloro-2,5-dimethylhexane, a halogenated organic compound. Adherence to these procedures is essential to mitigate risks and manage chemical waste responsibly.
Immediate Safety and Handling
Personal Protective Equipment (PPE):
A crucial first step is to equip personnel with the appropriate PPE to minimize exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat or chemical-resistant apron. |
| Respiratory | Work should be conducted in a well-ventilated area, preferably a chemical fume hood. In situations with a high risk of inhalation, a NIOSH-approved respirator is necessary. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of identification, segregation, collection, and transfer.
1. Waste Identification and Segregation: Due to its chlorinated nature, this compound must be classified and handled as halogenated organic waste.[1][2] It is critical to segregate this waste from non-halogenated solvents, acids, bases, and oxidizers to prevent dangerous chemical reactions.[1]
2. Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.[3] The container should be constructed of a material compatible with halogenated organic compounds, such as glass or high-density polyethylene (B3416737) (HDPE). The label must be clear and include the words "Hazardous Waste," the full chemical name "this compound," and its CAS number (128399-80-4).[4]
3. Spill and Contamination Management: In the event of a spill, the immediate area should be evacuated, and proper ventilation should be ensured.[5] Wearing the appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads. The absorbed material should be carefully collected and placed into the designated halogenated organic waste container. The spill area should then be decontaminated with a suitable solvent, and all cleaning materials must also be disposed of as halogenated waste.
4. Storage and Final Disposal: Store the sealed halogenated waste container in a cool, dry, and well-ventilated area, away from any incompatible materials.[5] Follow your institution's specific guidelines for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department to schedule a collection.[1] Do not, under any circumstances, pour this chemical down the drain or dispose of it in regular trash.[3] The final disposal of halogenated hydrocarbons is often achieved through high-temperature incineration by a licensed hazardous waste disposal facility.[6][7][8]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 7.2 Organic Solvents [ehs.cornell.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C8H17Cl | CID 13931564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iwaponline.com [iwaponline.com]
Personal protective equipment for handling 1-Chloro-2,5-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 1-Chloro-2,5-dimethylhexane. Adherence to these procedural guidelines is critical for ensuring laboratory safety and proper disposal. While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on the hazardous properties of similar chlorinated and dimethylated alkanes and general best practices for handling such chemicals.
Hazard Summary
Based on data for analogous compounds, this compound is anticipated to be a flammable liquid and may cause skin, eye, and respiratory irritation.[1][2][3][4][5][6] Volatile organic compounds are likely to be mobile in the environment due to their volatility.[1]
Personal Protective Equipment (PPE)
Standard laboratory safety protocols and the use of appropriate personal protective equipment are crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.[7]
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety Goggles | Must be equipped with side shields to provide comprehensive protection against splashes.[7] |
| Hands | Protective Gloves | Chemically resistant nitrile gloves are recommended.[7] |
| Body | Impervious Clothing | A lab coat or other impervious clothing should be worn to protect the skin.[7] |
| Respiratory | Suitable Respirator | To be used in a well-ventilated area. If aerosol formation is likely, a suitable respirator should be used.[1][5][7] |
Operational Plan: Safe Handling Workflow
Proper handling procedures are essential to prevent exposure and accidents. The following workflow outlines the key steps for safely using this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Storage:
-
Waste Container: Use a designated, compatible, and properly labeled hazardous waste container.[8] The container must be in good condition and kept tightly closed except when adding waste.[8]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[8]
-
Segregation: Store the halogenated organic waste separately from other incompatible waste streams.[8]
-
Storage Area: Accumulate waste in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
Disposal Procedure:
-
Segregate Waste: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in the designated hazardous waste container.
-
Container Management: Do not overfill the waste container. Leave adequate headspace to prevent spills.
-
Request Pickup: Once the container is full or waste is no longer being generated, arrange for disposal through your institution's environmental health and safety (EHS) office.[8] Complete a hazardous material pickup request form as required.[8]
The following diagram outlines the key steps for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
